molecular formula C86H134N20O19 B605670 Atilmotin CAS No. 533927-56-9

Atilmotin

Cat. No.: B605670
CAS No.: 533927-56-9
M. Wt: 1752.1 g/mol
InChI Key: DUQRILZXKXSRIY-RUBJUKRASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATILMOTIN is a Protein drug with a maximum clinical trial phase of II.
a gastrointestinal agent for treating motility disorders

Properties

CAS No.

533927-56-9

Molecular Formula

C86H134N20O19

Molecular Weight

1752.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate

InChI

InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1

InChI Key

DUQRILZXKXSRIY-RUBJUKRASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atilmotin

Origin of Product

United States

Foundational & Exploratory

Atilmotin's Mechanism of Action on Motilin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin (also known as OHM 11638) is a synthetic peptide analogue of the porcine motilin (1-14) fragment, developed as a potent and selective motilin receptor agonist.[1] It is a prokinetic agent that enhances gastrointestinal motility, making it a subject of interest for therapeutic applications in disorders such as gastroparesis and postoperative ileus.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound on motilin receptors, detailing its binding characteristics, the downstream signaling cascade it initiates, and the physiological responses it elicits. The guide includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling pathways and experimental workflows.

This compound and the Motilin Receptor

The motilin receptor (MLNR) is a G protein-coupled receptor (GPCR) primarily expressed in the smooth muscle cells and enteric neurons of the gastrointestinal (GI) tract.[1] Its endogenous ligand, motilin, is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI smooth muscle during the interdigestive state.[1]

This compound, as a motilin mimetic, binds to and activates the motilin receptor, initiating a cascade of intracellular events that lead to increased smooth muscle contraction and enhanced gastrointestinal motility.[1] Preclinical pharmacological evaluations have consistently demonstrated that this compound is a potent agonist at motilin receptors both in vitro and in vivo.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the endogenous ligand, motilin. It is important to note that while this compound is described as a potent agonist, specific public domain literature with its functional potency values (EC50/IC50) from in vitro assays was not identified during the comprehensive literature review for this guide.

LigandParameterValueSpecies/SystemReference
This compound pKd8.94Porcine Motilin Receptor[1]
Motilin IC500.7 ± 0.2 nMRabbit Smooth Muscle Cells
Motilin EC501.0 ± 0.2 nMRabbit Smooth Muscle Contraction

Note: pKd is the negative logarithm of the dissociation constant (Kd), indicating binding affinity. IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration, both indicating functional potency.

Mechanism of Action: Signaling Pathways

Upon binding to the motilin receptor, this compound induces a conformational change that leads to the activation of heterotrimeric G proteins, primarily of the Gq family.[1] This initiates a well-defined downstream signaling cascade culminating in smooth muscle contraction.

Gq/Phospholipase C (PLC) Pathway

Activation of the Gq alpha subunit by the this compound-bound motilin receptor leads to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

Gq_PLC_Pathway This compound This compound MotilinR Motilin Receptor This compound->MotilinR Binds to Gq Gq Protein MotilinR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Gq/PLC Signaling Pathway Activation by this compound.

Calcium Mobilization and Initial Contraction

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[1]

The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), forming a Ca²⁺-calmodulin complex. This complex then activates myosin light-chain kinase (MLCK).[1] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the interaction between myosin and actin filaments, leading to smooth muscle contraction. This initial, transient phase of contraction is primarily dependent on the release of intracellular calcium.

Calcium_Mobilization_Pathway IP3 IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_cyto Ca²⁺ (cytosolic) SR->Ca2_cyto Releases Ca2_SR Ca²⁺ (stored) CaM Calmodulin Ca2_cyto->CaM Binds to CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 MLCK_inactive MLCK (inactive) CaM_Ca2->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction (Initial) MyosinLC_P->Contraction

Calcium Mobilization and Initial Smooth Muscle Contraction.

Sustained Contraction and RhoA/Rho Kinase Pathway

In addition to the initial calcium-dependent contraction, motilin receptor activation leads to a sustained phase of contraction that is dependent on the RhoA/Rho kinase pathway. The Gq protein, and potentially other G proteins like G12/13, can activate the small GTPase RhoA.

Activated RhoA, in turn, activates Rho kinase. Rho kinase phosphorylates and inhibits myosin light-chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a sustained state of myosin light chain phosphorylation and, consequently, a prolonged contraction of the smooth muscle. This "calcium sensitization" mechanism allows for sustained contraction even as intracellular calcium levels begin to return to baseline.

Sustained_Contraction_Pathway Gq Gq Protein RhoA_inactive RhoA (inactive) Gq->RhoA_inactive Activates RhoA_active RhoA (active) RhoA_inactive->RhoA_active RhoKinase_inactive Rho Kinase (inactive) RhoA_active->RhoKinase_inactive Activates RhoKinase_active Rho Kinase (active) RhoKinase_inactive->RhoKinase_active MLCP_active MLC Phosphatase (active) RhoKinase_active->MLCP_active Inhibits MLCP_inactive MLC Phosphatase (inactive) MLCP_active->MLCP_inactive MyosinLC_P Phosphorylated Myosin Light Chain MLCP_inactive->MyosinLC_P Prevents Dephosphorylation Contraction Smooth Muscle Contraction (Sustained) MyosinLC_P->Contraction

RhoA/Rho Kinase Pathway and Sustained Contraction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other motilin receptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of this compound for the motilin receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled motilin.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis CellCulture Cell Culture (Motilin-R expressing) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation with Radioligand & this compound MembranePellet->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the motilin receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells with buffer to remove excess extracellular dye.

  • Assay and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of each well.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin kinetic reading of the fluorescence intensity over time.

  • Data Analysis:

    • For each concentration of this compound, determine the peak fluorescence response and subtract the baseline fluorescence.

    • Plot the change in fluorescence as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow CellPlating Cell Plating DyeLoading Calcium Dye Loading CellPlating->DyeLoading Washing Washing DyeLoading->Washing BaselineReading Baseline Fluorescence Reading Washing->BaselineReading AgonistInjection This compound Injection BaselineReading->AgonistInjection KineticReading Kinetic Fluorescence Reading AgonistInjection->KineticReading DataAnalysis Data Analysis (EC50) KineticReading->DataAnalysis

Calcium Mobilization Assay Workflow.

Isolated Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of this compound on gastrointestinal smooth muscle tissue and determine its functional potency (EC50).

Methodology:

  • Tissue Preparation:

    • Euthanize a suitable animal model (e.g., rabbit or guinea pig) and dissect a segment of the gastrointestinal tract (e.g., stomach antrum or duodenum).

    • Prepare longitudinal or circular smooth muscle strips of appropriate dimensions.

    • Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Contraction Measurement:

    • Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

    • Apply a resting tension to the muscle strip and allow it to equilibrate for a period of time (e.g., 60 minutes).

    • Record the isometric tension continuously.

  • Dose-Response Curve Generation:

    • Add cumulative concentrations of this compound to the organ bath at regular intervals.

    • Record the increase in tension after each addition until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak contractile response at each this compound concentration.

    • Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or potassium chloride).

    • Plot the percentage of maximal contraction as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Muscle_Contraction_Workflow TissueDissection Tissue Dissection MuscleStripPrep Muscle Strip Preparation TissueDissection->MuscleStripPrep OrganBathMounting Mounting in Organ Bath MuscleStripPrep->OrganBathMounting Equilibration Equilibration OrganBathMounting->Equilibration DoseResponse Cumulative Dosing of this compound Equilibration->DoseResponse TensionRecording Isometric Tension Recording DoseResponse->TensionRecording DataAnalysis Data Analysis (EC50) TensionRecording->DataAnalysis

Isolated Smooth Muscle Contraction Assay Workflow.

Conclusion

References

Atilmotin's Role in the Migrating Motor Complex (MMC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Migrating Motor Complex (MMC) is a crucial interdigestive motility pattern essential for gastrointestinal homeostasis. Motilin, an endogenous peptide hormone, is the primary regulator of the MMC's most active phase, Phase III. Atilmotin, a potent and short-acting motilin receptor agonist, has been investigated for its prokinetic properties. This technical guide provides an in-depth analysis of this compound's role in modulating the MMC, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. While clinical data predominantly focuses on the upper gastrointestinal tract, the findings strongly support this compound's potential as a therapeutic agent for disorders characterized by impaired gastrointestinal motility.

Introduction

The Migrating Motor Complex (MMC) is a cyclical, recurring pattern of smooth muscle contractions in the gastrointestinal (GI) tract that occurs during fasting.[1] It is functionally a "housekeeper" of the gut, responsible for sweeping undigested material and bacteria from the stomach, through the small intestine, and into the colon, thereby preventing bacterial overgrowth.[1] The MMC is characterized by four distinct phases, with Phase III being the most intense period of rhythmic, propulsive contractions.[2]

The peptide hormone motilin, secreted by endocrine cells in the upper small intestine, is the key initiator of the gastric Phase III of the MMC.[2][3] Motilin receptor agonists, by mimicking the action of endogenous motilin, can stimulate this propulsive activity. This compound is a synthetic peptide analog of motilin that acts as a potent agonist at motilin receptors.[3] Unlike other motilin agonists such as erythromycin, this compound has a short half-life of less than 10 minutes, offering the potential for more controlled therapeutic applications.[3] This guide delves into the technical details of this compound's effects on the MMC, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: The Motilin Receptor Signaling Pathway

This compound exerts its prokinetic effects by binding to and activating motilin receptors, which are G protein-coupled receptors (GPCRs) predominantly located on smooth muscle cells and enteric neurons of the GI tract.[4][5] The activation of the motilin receptor initiates a downstream signaling cascade that leads to smooth muscle contraction.

The motilin receptor is coupled to the Gq family of G proteins.[5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, initiating smooth muscle contraction.

Furthermore, motilin receptor activation on enteric neurons can modulate the release of other neurotransmitters, notably acetylcholine.[6] This interaction with the cholinergic system can potentiate the contractile response of the gastrointestinal smooth muscle.

Motilin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MotilinReceptor Motilin Receptor (GPCR) This compound->MotilinReceptor Binds to G_protein Gq Protein MotilinReceptor->G_protein Activates CholinergicNeuron Enteric Cholinergic Neuron MotilinReceptor->CholinergicNeuron Activates (on neuron) PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates ACh Acetylcholine CholinergicNeuron->ACh Releases ACh->Contraction Potentiates

Caption: this compound signaling pathway in gastrointestinal smooth muscle cells.

Quantitative Data on this compound's Effects

Clinical studies in healthy volunteers have provided quantitative data on the pharmacological effects of intravenously administered this compound on the upper gastrointestinal tract.

Effects on Esophageal and Gastric Pressures

A study involving esophageal manometry in healthy volunteers demonstrated that this compound significantly increases lower esophageal sphincter (LES) and proximal gastric pressures in a dose-dependent manner.[3]

Dose of this compound (IV)Change in Proximal Gastric Pressure (mmHg) vs. PlaceboLower Esophageal Sphincter (LES) Pressure (mmHg) vs. PlaceboDistal Esophageal Contractile Amplitude (mmHg) vs. PlaceboPercentage of Failed Swallows vs. Placebo
6 µg Not statistically significantIncrease observed, not statistically significantNo significant changeNo significant change
30 µg Not statistically significant34 ± 4 (vs. 24 ± 2 for placebo, P = 0.007)No significant changeNo significant change
150 µg 6.5 (P = 0.001)Increase observed50 ± 5 (vs. 69 ± 8 for placebo, P = 0.018)36 ± 7% (vs. 17 ± 7% for placebo, P = 0.016)
Data from a study in healthy volunteers.[3]
Effects on Gastric Emptying

A randomized, placebo-controlled study using scintigraphy in healthy subjects showed that this compound accelerates the gastric emptying of both solids and liquids.[7]

Dose of this compound (IV)Effect on Gastric Emptying at 30 minutes
6 µg Significant acceleration of solid and liquid emptying (P < 0.01)
30 µg Significant acceleration of solid and liquid emptying (P < 0.01)
60 µg Significant acceleration of solid and liquid emptying (P < 0.01)
Data from a study in healthy subjects.[7]

Experimental Protocols

The following sections detail the methodologies likely employed in the key experiments cited.

Esophageal Manometry

Objective: To assess the effect of this compound on esophageal and gastric pressures.

Protocol:

  • Subject Preparation: Healthy volunteers fast for at least 6 hours prior to the study.

  • Catheter Placement: A high-resolution manometry catheter is passed through a nostril into the esophagus and positioned to record pressures from the pharynx to the stomach.

  • Baseline Measurement: A baseline recording of esophageal and gastric pressures is obtained.

  • Drug Administration: A single intravenous bolus of this compound (at varying doses) or placebo is administered.

  • Data Acquisition: Continuous manometric recordings are taken before, during, and after drug administration to measure changes in LES pressure, proximal gastric pressure, and esophageal contractile patterns in response to wet swallows.

  • Data Analysis: Manometric data is analyzed to determine parameters such as LES resting pressure, proximal gastric pressure, and the amplitude, duration, and velocity of esophageal contractions. The percentage of failed or incomplete swallows is also calculated.

Esophageal_Manometry_Workflow Fasting Subject Fasting (≥6 hours) Catheter_Placement High-Resolution Manometry Catheter Placement Fasting->Catheter_Placement Baseline Baseline Pressure Recording Catheter_Placement->Baseline Drug_Admin IV Bolus Administration (this compound or Placebo) Baseline->Drug_Admin Data_Acquisition Continuous Manometric Recording & Wet Swallows Drug_Admin->Data_Acquisition Data_Analysis Analysis of Pressure and Contraction Parameters Data_Acquisition->Data_Analysis

Caption: Experimental workflow for esophageal manometry with this compound.
Gastric Emptying Scintigraphy

Objective: To quantify the effect of this compound on the rate of gastric emptying.

Protocol:

  • Subject Preparation: Healthy subjects fast overnight.

  • Radiolabeled Meal: Subjects consume a standardized meal (e.g., 99mTc-labeled eggs for solids and 111In-labeled water for liquids).

  • Drug Administration: this compound or placebo is administered intravenously at a specified time relative to meal ingestion.

  • Scintigraphic Imaging: Serial images of the stomach are acquired using a gamma camera at predefined time points (e.g., 0, 30, 60, 120, and 240 minutes) after meal consumption.

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric emptying over time.

Gastric_Emptying_Scintigraphy_Workflow Fasting Overnight Fasting Meal Consumption of Radiolabeled Meal Fasting->Meal Drug_Admin IV Administration (this compound or Placebo) Meal->Drug_Admin Imaging Serial Scintigraphic Imaging of the Stomach Drug_Admin->Imaging Analysis Quantification of Gastric Radioactivity & Emptying Rate Imaging->Analysis

Caption: Experimental workflow for gastric emptying scintigraphy.
In Vitro Smooth Muscle Contraction Assay

Objective: To determine the direct contractile effect of this compound on gastrointestinal smooth muscle.

Protocol:

  • Tissue Preparation: Smooth muscle strips are isolated from the desired region of the gastrointestinal tract (e.g., stomach, small intestine) of an appropriate animal model (e.g., rabbit).

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a defined period.

  • Drug Addition: Increasing concentrations of this compound are cumulatively added to the organ bath.

  • Contraction Measurement: The isometric contractions of the muscle strips are recorded using a force transducer.

  • Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of this compound.

Discussion and Future Directions

The available evidence strongly indicates that this compound is a potent motilin receptor agonist that significantly enhances upper gastrointestinal motility. Its ability to increase LES and gastric pressures, and to accelerate gastric emptying, aligns with the known physiological role of motilin in initiating Phase III of the MMC in the stomach. The short half-life of this compound presents a potential advantage for clinical applications requiring precise control of prokinetic effects.

A significant area for future research is the detailed characterization of this compound's effects on the MMC throughout the small intestine. While it is presumed to propagate the contractile wave distally, quantitative data from human or large animal model studies using intestinal manometry would be invaluable. Such studies would provide a more complete picture of this compound's prokinetic profile and its potential for treating conditions involving small bowel dysmotility.

Further in vitro studies could also explore the specifics of this compound's interaction with the motilin receptor, including its binding kinetics and potential for biased agonism, which could inform the development of next-generation motilides with improved therapeutic profiles.

Conclusion

This compound demonstrates a clear and potent prokinetic effect on the upper gastrointestinal tract, consistent with its mechanism as a motilin receptor agonist. The quantitative data from clinical studies underscore its ability to stimulate gastric motility, a key function of the migrating motor complex. While further investigation into its effects on the small intestinal MMC is warranted, this compound holds significant promise as a therapeutic agent for a range of gastrointestinal motility disorders. This technical guide provides a foundational understanding of this compound's role in the context of the MMC, intended to support ongoing research and development in this field.

References

Atilmotin: A Technical Guide for Investigating the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function independently of the central nervous system.[1] Modulating ENS activity holds significant therapeutic potential for a variety of gastrointestinal disorders. Atilmotin, a potent and specific motilin receptor agonist, has emerged as a valuable pharmacological tool for studying the intricate mechanisms of the ENS. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in ENS research, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Enteric Nervous System

The enteric nervous system is comprised of two main ganglionated plexuses, the myenteric (Auerbach's) and submucosal (Meissner's) plexuses, which contain a diverse array of neurons responsible for regulating motility, secretion, blood flow, and immune responses in the gut.[1] A key regulator of gastrointestinal motility, particularly during the interdigestive state, is the peptide hormone motilin.[2] Motilin exerts its effects by activating the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[2][3]

This compound is a synthetic peptide analog of motilin that acts as a potent motilin receptor agonist.[4] It has been investigated for its prokinetic properties, particularly its ability to stimulate gastric emptying and enhance gastrointestinal transit.[4][5] Its mechanism of action involves both direct stimulation of smooth muscle contraction and modulation of enteric neuron activity, making it an excellent tool to dissect the complex interplay between these components of the ENS.

Pharmacological Profile of this compound

Quantitative Data

The following tables summarize the key quantitative data from clinical studies investigating the effects of this compound on gastrointestinal motility.

Table 1: Effect of Intravenous this compound on Esophageal and Gastric Pressures [4]

This compound Dose (µg)Change in Lower Esophageal Sphincter (LES) Pressure (mmHg)Change in Proximal Gastric Pressure (mmHg)
6Increased (not statistically significant)Increased (not statistically significant)
3010 ± 2 (P = 0.007 vs. placebo)Increased (not statistically significant)
150Increased6.5 ± 0.7 (P = 0.001 vs. placebo)

Table 2: Effect of Intravenous this compound on Gastric Emptying [5]

This compound Dose (µg)Effect on Gastric Emptying of Solids and Liquids at 30 min
6Significant acceleration (P < 0.01 vs. placebo)
30Significant acceleration (P < 0.01 vs. placebo)
60Significant acceleration (P < 0.01 vs. placebo)

Table 3: Pharmacokinetic Properties of this compound

ParameterValueReference
Circulating Half-life (t½)< 10 minutes[4]

Signaling Pathways of this compound in the Enteric Nervous System

This compound, by activating the motilin receptor, triggers a cascade of intracellular events that ultimately modulate gut motility. The primary signaling pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates contractile proteins in smooth muscle cells.

Furthermore, this compound influences the activity of the enteric nervous system. Motilin receptors are expressed on enteric neurons, and their activation can modulate the release of other neurotransmitters, such as acetylcholine (ACh) and serotonin (5-HT). Increased cholinergic activity, for instance, can further enhance smooth muscle contraction.

Atilmotin_Signaling_Pathway This compound This compound MotilinReceptor Motilin Receptor (Gq-coupled) This compound->MotilinReceptor Binds to Gq Gαq MotilinReceptor->Gq Activates EntericNeuron Enteric Neuron MotilinReceptor->EntericNeuron Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases SmoothMuscle Smooth Muscle Contraction Ca2->SmoothMuscle ACh ↑ Acetylcholine (ACh) Release EntericNeuron->ACh Serotonin ↑ Serotonin (5-HT) Release EntericNeuron->Serotonin ACh->SmoothMuscle Enhances

Caption: Signaling pathway of this compound in the enteric nervous system.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on the enteric nervous system.

Esophageal Manometry

Objective: To measure the effect of this compound on esophageal, lower esophageal sphincter (LES), and gastric pressures.

Methodology:

  • Subject Preparation: Healthy volunteers should fast for at least 8 hours prior to the study.

  • Catheter Placement: A high-resolution manometry catheter is passed through a nostril and positioned to span the pharynx, esophagus, LES, and proximal stomach.

  • Baseline Recordings: After a 15-minute acclimatization period, baseline esophageal motility is assessed with a series of wet swallows (e.g., 10 swallows of 5 mL water).

  • This compound Administration: this compound is administered intravenously as a bolus at desired doses (e.g., 6, 30, and 150 µg). A placebo (saline) injection should be used as a control.

  • Post-infusion Recordings: Immediately following administration, a series of wet swallows is repeated to assess the drug's effect on esophageal and LES pressures.

  • Data Analysis: Manometric data is analyzed to determine changes in LES pressure, amplitude and duration of esophageal contractions, and proximal gastric pressure.

Esophageal_Manometry_Workflow Start Start Fasting Subject Fasting (≥8h) Start->Fasting Catheter Manometry Catheter Placement Fasting->Catheter Baseline Baseline Recordings (Wet Swallows) Catheter->Baseline DrugAdmin IV Administration (this compound or Placebo) Baseline->DrugAdmin PostRec Post-infusion Recordings (Wet Swallows) DrugAdmin->PostRec Analysis Data Analysis PostRec->Analysis End End Analysis->End

Caption: Experimental workflow for esophageal manometry with this compound.

Gastric Emptying Scintigraphy

Objective: To quantify the effect of this compound on the rate of gastric emptying of solids and liquids.

Methodology:

  • Subject Preparation: Subjects should fast overnight.

  • Radiolabeled Meal: A standardized meal is prepared, with the solid component (e.g., eggs) labeled with 99mTc-sulfur colloid and the liquid component (e.g., milk or water) labeled with 111In-DTPA.

  • This compound Administration: this compound is administered intravenously at the desired doses (e.g., 6, 30, 60 µg) shortly after meal ingestion. A placebo group should be included.

  • Scintigraphic Imaging: Anterior and posterior images of the stomach are acquired using a gamma camera at regular intervals (e.g., immediately after the meal and then at 30, 60, 120, and 240 minutes).

  • Data Analysis: Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. The percentage of gastric retention is calculated, and the gastric emptying half-time (T½) is determined.

Gastric_Emptying_Scintigraphy_Workflow Start Start Fasting Overnight Fasting Start->Fasting Meal Ingestion of Radiolabeled Meal (Solid & Liquid) Fasting->Meal DrugAdmin IV Administration (this compound or Placebo) Meal->DrugAdmin Imaging Scintigraphic Imaging (0, 30, 60, 120, 240 min) DrugAdmin->Imaging Analysis Data Analysis (% Gastric Retention, T½) Imaging->Analysis End End Analysis->End

Caption: Workflow for gastric emptying scintigraphy with this compound.

Conclusion

This compound serves as a powerful tool for investigating the physiology and pharmacology of the enteric nervous system. Its potent and specific action on the motilin receptor allows for targeted modulation of gastrointestinal motility. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will enable researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding of ENS function and develop novel therapeutics for gastrointestinal disorders.

References

Methodological & Application

Application Notes and Protocols for Atilmotin: A Motilin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Note on Rodent Models: Researchers should be aware that motilin and its receptor are considered pseudogenes in rodents, meaning they are not functional.[1] Consequently, in vivo studies on the direct effects of Atilmotin in standard rodent models like mice and rats are not scientifically viable. The following information is derived from studies in species with functional motilin receptors, primarily humans, and is provided to guide research in appropriate models.

Introduction to this compound

This compound (also known as OHM 11638) is a potent and short-acting motilin receptor agonist.[2] It is an analogue of the (1-14) fragment of porcine motilin.[2] As an agonist, this compound mimics the action of motilin, an endogenous gastrointestinal (GI) hormone that plays a crucial role in regulating GI motility.[1][3] Specifically, motilin is associated with initiating the phase III migrating motor complex (MMC), which is a pattern of strong contractions in the stomach and small intestine during the fasted state, and it also increases the pressure of the lower esophageal sphincter (LES).[1] this compound has been investigated for its potential as a prokinetic agent to treat disorders of GI motility.[3][2]

Mechanism of Action

This compound exerts its effects by binding to and activating the motilin receptor. This receptor is found on smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased intracellular calcium and subsequent muscle contraction. This results in enhanced gastric emptying and increased LES pressure.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Atilmotin_Signaling_Pathway cluster_cell Gastrointestinal Smooth Muscle Cell This compound This compound MotilinR Motilin Receptor This compound->MotilinR Binds to Gq Gq Protein MotilinR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_channel Ca²⁺ Channel DAG->Ca2_channel Activates Ca2_release ER->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction Increased intracellular Ca²⁺ leads to Ca2_influx Ca2_influx->Contraction Ca2_channel->Ca2_influx

Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle cells.

In-Vivo Data (Human Studies)

The following tables summarize the quantitative data from clinical studies in healthy human subjects. These studies primarily investigated the effects of intravenously administered this compound on gastrointestinal motility.

Table 1: this compound Dosage and Effects on Gastric and Esophageal Pressures

Dose (Intravenous)Effect on Lower Esophageal Sphincter (LES) PressureEffect on Proximal Gastric PressureEffect on Esophageal ContractionsReference
6 µgIncreasedIncreased (not statistically significant)Decreased number of failed contractions (not statistically significant)[3]
30 µgIncreased (from 24 ± 2 mmHg to 34 ± 4 mmHg)Increased (not statistically significant)Decreased number of failed contractions (not statistically significant)[3]
60 µgIncreased--[3]
150 µgIncreasedSignificantly increased by 6.5 mmHgIncreased percentage of failed swallows (from 17 ± 7% to 36 ± 7%)[3]

Table 2: this compound Dosage and Effects on Gastric Emptying

Dose (Intravenous)Effect on Gastric Emptying (GE) of Solids at 30 minEffect on Gastric Emptying (GE) of Liquids at 30 minEffect on Colonic Filling at 6hReference
6 µgSignificant accelerationSignificant accelerationNo significant effect[4]
30 µgSignificant accelerationSignificant accelerationNo significant effect[4]
60 µgSignificant accelerationSignificant accelerationNo significant effect[4]

Experimental Protocols (Human Studies)

The following are generalized protocols based on the methodologies described in the cited human clinical trials.

Study of this compound on Esophageal and Gastric Pressures
  • Subjects: Healthy adult volunteers.

  • Drug Preparation and Administration: this compound was administered as an intravenous bolus injection. Doses of 6, 30, and 150 µg were tested against a placebo.[3]

  • Experimental Procedure:

    • A high-resolution manometry catheter was placed to measure pressures in the esophagus, lower esophageal sphincter (LES), and proximal stomach.

    • After a baseline recording period, subjects received an intravenous injection of either this compound or a placebo.

    • Manometry recordings were continued to measure changes in LES pressure, proximal gastric pressure, and esophageal contractions in response to swallows.

  • Primary Endpoints:

    • Change in LES pressure from baseline.

    • Change in proximal gastric pressure from baseline.

    • Percentage of failed or disrupted esophageal swallows.[3]

Study of this compound on Gastrointestinal Transit
  • Subjects: Healthy adult volunteers.

  • Drug Preparation and Administration: this compound was administered intravenously at doses of 6, 30, or 60 µg, or a vehicle (placebo), two minutes after the start of standardized meals (breakfast, lunch, and dinner).[4]

  • Experimental Procedure:

    • Subjects consumed a standardized breakfast containing ⁹⁹ᵐTc-labeled eggs and ¹¹¹In-labeled milk to allow for scintigraphic tracking of solids and liquids.

    • This compound or placebo was administered intravenously.

    • Gastrointestinal transit was measured using scintigraphy.

  • Primary Endpoints:

    • Percentage of gastric emptying (GE) at 30 minutes.

    • Gastric emptying half-time (t½).

    • Colonic filling at 6 hours.

    • Geometric center of colonic transit at 24 hours.[4]

Generalized Experimental Workflow for Prokinetic Agents

The following diagram outlines a general workflow for the in vivo evaluation of a prokinetic agent in a suitable animal model.

Prokinetic_Agent_Workflow cluster_preclinical Preclinical In-Vivo Evaluation AnimalModel Select Appropriate Animal Model DoseRange Dose Range Finding Study (e.g., MTD) AnimalModel->DoseRange PK_Study Pharmacokinetic (PK) Study (Single Dose) DoseRange->PK_Study PD_Study Pharmacodynamic (PD) Study (e.g., Gastric Emptying) DoseRange->PD_Study DataAnalysis Data Analysis and Interpretation PK_Study->DataAnalysis PD_Study->DataAnalysis Report Reporting and Further Study Design DataAnalysis->Report

Caption: Generalized workflow for in-vivo evaluation of a prokinetic agent.

Conclusion and Recommendations

The available scientific literature strongly indicates that this compound's prokinetic effects are mediated through the motilin receptor. Due to the absence of a functional motilin receptor in rodents, these animals are not suitable for in vivo studies of this compound. Researchers aiming to study this compound or other motilin receptor agonists should consider alternative models such as:

  • In vitro studies: Using isolated tissues from species with functional motilin receptors (e.g., rabbit gastric antrum) can be valuable for studying contractile responses.[5]

  • Non-human primates: These models are more translationally relevant for motilin receptor agonists.

  • Canine models: Dogs have been used to study the effects of other motilin agonists, like erythromycin, on gastric emptying.[5]

For researchers focused on GI motility in rodents, investigation of agents with different mechanisms of action, such as 5-HT₄ receptor agonists (e.g., prucalopride), may be a more appropriate avenue of research.[6]

References

Application Notes and Protocols for Atilmotin Administration in Canine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin is a motilin receptor agonist that has been investigated for its prokinetic properties, primarily in human studies. While specific research on this compound in canines is limited in publicly available literature, the study of motilin receptor agonists and other prokinetic agents in dogs provides a framework for developing administration protocols for canine research. This document outlines potential administration routes, experimental protocols, and relevant physiological data based on analogous compounds and general practices in veterinary gastroenterology research.

Preclinical Rationale for this compound in Canines

Motilin is a key hormone in regulating interdigestive migrating motor complexes (MMCs), which are crucial for gastric motility. Motilin receptor agonists, like this compound, mimic the action of endogenous motilin, promoting gastrointestinal contractions. In dogs, motilin receptors are present and play a role in gastrointestinal motility, making them a viable target for therapeutic intervention in conditions such as gastroparesis, postoperative ileus, and other motility disorders. The study of this compound in canines can provide valuable data on its efficacy and safety in a relevant animal model.

Data Summary: Prokinetic Agents in Canine Studies

The following table summarizes dosage and administration data for various prokinetic agents used in canine studies. This information can serve as a reference for designing pilot studies with this compound.

DrugClassRoute of AdministrationCanine DosageKey Findings
GSK962040 Motilin Receptor AgonistIntravenous3 and 6 mg/kgDose-related increase in gastroduodenal phasic contractions.[1]
Mitemcinal Motilin Receptor AgonistIntravenous, OralNot specified in abstractStimulated interdigestive and digestive gastroduodenal motor activity.[2]
Erythromycin Motilin Receptor AgonistIntravenous, Oral0.5 - 1.0 mg/kgInduces gastric propulsive contractions.[3]
Metoclopramide Dopamine D2 AntagonistIntravenous, Intramuscular, Oral0.2 - 0.5 mg/kgIncreases rate of gastric emptying.
Cisapride Serotonin 5-HT4 AgonistOral0.1 - 0.5 mg/kgIncreases motility of the colon, esophagus, stomach, and small intestine.[4]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound for Acute Gastric Motility Assessment

This protocol is adapted from studies on the motilin receptor agonist GSK962040 in conscious dogs.

Objective: To assess the acute effects of intravenously administered this compound on gastroduodenal motility in healthy canines.

Materials:

  • This compound (sterile solution for injection)

  • Saline solution (0.9% NaCl) for flush

  • Intravenous catheters

  • Infusion pump

  • System for monitoring gastrointestinal motility (e.g., implanted strain gauges, manometry, or wireless motility capsules)

  • Conscious, healthy adult dogs (fasted for 12-18 hours)

Procedure:

  • Animal Preparation:

    • Acclimatize dogs to the experimental setting to minimize stress.

    • Fast the dogs for 12-18 hours with free access to water.

    • Place an intravenous catheter in a cephalic or saphenous vein for drug administration.

  • Baseline Motility Recording:

    • Record baseline gastroduodenal motility for a sufficient period (e.g., 60-120 minutes) to observe at least one full migrating motor complex (MMC) cycle.

  • This compound Administration:

    • Based on preclinical data from other motilin agonists, a starting dose range of 1-10 µg/kg could be considered for pilot studies.

    • Administer this compound as an intravenous bolus over 1-2 minutes.

    • Immediately flush the catheter with sterile saline.

  • Post-Administration Monitoring:

    • Continuously record gastroduodenal motility for at least 2-3 hours post-administration.

    • Observe the dogs for any adverse effects, such as changes in behavior, heart rate, or respiration.

    • Collect blood samples at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes) for pharmacokinetic analysis if required.

  • Data Analysis:

    • Analyze the motility recordings for changes in the frequency, amplitude, and duration of gastric and duodenal contractions.

    • Compare the post-administration motility patterns to the baseline recordings.

Protocol 2: Oral Administration of this compound for Gastric Emptying Studies

This protocol outlines a general procedure for assessing the effect of orally administered this compound on gastric emptying time.

Objective: To evaluate the effect of oral this compound on the rate of gastric emptying of a test meal in healthy canines.

Materials:

  • This compound (oral formulation)

  • Test meal (e.g., canned dog food mixed with barium sulfate or radiolabeled markers)

  • Imaging equipment (e.g., radiography or scintigraphy)

  • Healthy adult dogs (fasted for 12-18 hours)

Procedure:

  • Animal Preparation:

    • Fast the dogs for 12-18 hours with free access to water.

  • This compound Administration:

    • Administer the oral formulation of this compound at the predetermined dose. The timing of administration relative to the meal may vary (e.g., 30-60 minutes prior).

  • Test Meal Administration:

    • Provide the dogs with the standardized test meal.

  • Gastric Emptying Assessment:

    • Radiographic Method:

      • Take sequential abdominal radiographs at specific time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after the meal.

      • Assess the amount of contrast medium remaining in the stomach at each time point to determine the gastric emptying rate.

    • Scintigraphy Method (Gold Standard):

      • If using a radiolabeled meal, acquire images using a gamma camera at regular intervals.

      • Quantify the amount of radioactivity remaining in the stomach over time to calculate the gastric emptying half-time (T50).

  • Data Analysis:

    • Compare the gastric emptying times in dogs treated with this compound to a placebo-controlled group.

Visualizations

experimental_workflow_iv cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Dog fasting Fast (12-18h) acclimatize->fasting iv_catheter Place IV Catheter fasting->iv_catheter baseline Baseline Motility Recording iv_catheter->baseline administer Administer this compound (IV) baseline->administer post_monitoring Post-Administration Monitoring administer->post_monitoring data_analysis Analyze Motility Data post_monitoring->data_analysis pk_analysis Pharmacokinetic Analysis post_monitoring->pk_analysis

Caption: Intravenous this compound Administration Workflow.

signaling_pathway cluster_receptor Gastrointestinal Smooth Muscle Cell cluster_downstream Intracellular Signaling cluster_effect Cellular Response This compound This compound motilin_receptor Motilin Receptor (Gq-coupled) This compound->motilin_receptor Binds to plc Phospholipase C (PLC) motilin_receptor->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca2+ Release from SR ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction Leads to pkc->contraction Contributes to

Caption: this compound Signaling Pathway in GI Smooth Muscle.

References

Application Notes and Protocols: Atilmotin and Gastric Motility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin is a potent, short-acting motilin receptor agonist that has demonstrated prokinetic effects, specifically in accelerating gastric emptying. Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC), which is a distinct pattern of gastrointestinal motility observed in the fasted state.[1] As an agonist of the motilin receptor, this compound mimics the action of endogenous motilin, thereby stimulating gastric muscle contractions and promoting the transit of gastric contents. These characteristics make this compound a compound of interest for potential therapeutic applications in disorders characterized by delayed gastric emptying, such as gastroparesis.

This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on gastric motility. It includes methodologies for both in vivo and in vitro assessments, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

In Vivo Efficacy of this compound on Gastric Emptying

A randomized, placebo-controlled clinical study in healthy subjects demonstrated that intravenous administration of this compound significantly accelerates the emptying of both solids and liquids from the stomach. The primary endpoint of this study was the percentage of gastric emptying (%GE) at 30 minutes, measured by scintigraphy.[2]

Treatment GroupDose (µg, IV)Mean Gastric Emptying at 30 min (Solids)P-value vs. PlaceboMean Gastric Emptying at 30 min (Liquids)P-value vs. PlaceboGastric Half-Emptying Time (t1/2) - Liquids
Placebo0Baseline-Baseline-Baseline
This compound6Increased< 0.01Increased< 0.01Significantly shorter
This compound30Increased< 0.01Increased< 0.01Significantly shorter
This compound60Increased< 0.01Increased< 0.01Significantly shorter

Note: Specific percentage values for gastric emptying were not publicly available in the reviewed literature, but the statistically significant increase compared to placebo was consistently reported. The half-life of gastric emptying for solids showed a trend for the 6 and 30 µg doses.[2]

Signaling Pathway

This compound exerts its prokinetic effects by activating the motilin receptor, a G-protein coupled receptor (GPCR). The motilin receptor is primarily coupled to the Gq alpha subunit. Upon activation, a signaling cascade is initiated that ultimately leads to smooth muscle contraction.

Motilin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MotilinR Motilin Receptor (Gq-coupled GPCR) This compound->MotilinR Binds to Gq Gq Protein MotilinR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Phosphorylates contractile proteins

Caption: Motilin Receptor Signaling Pathway.

Experimental Protocols

In Vivo Gastric Emptying Scintigraphy

This protocol is adapted from standardized clinical procedures and the methodology used in this compound clinical trials.[2]

Gastric_Emptying_Workflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fast (8-12 hours) Meds Discontinue medications affecting GI motility (2-3 days prior) Fasting->Meds Baseline Baseline assessment (symptoms, blood glucose) Meds->Baseline Meal Ingestion of radiolabeled standard meal (e.g., ⁹⁹ᵐTc-sulfur colloid in egg whites) Baseline->Meal Drug Intravenous administration of This compound or Placebo Meal->Drug Imaging Gamma camera imaging at 0, 30, 60, 120, and 240 minutes Drug->Imaging ROI Define region of interest (ROI) over the stomach Imaging->ROI Counts Measure radioactive counts within the ROI at each time point ROI->Counts Calc Calculate percentage of gastric emptying (%GE) and gastric half-emptying time (t1/2) Counts->Calc

Caption: In Vivo Gastric Emptying Scintigraphy Workflow.

1. Patient/Subject Preparation:

  • Subjects should fast overnight for at least 8 hours.

  • Medications that may affect gastrointestinal motility (e.g., prokinetics, anticholinergics, opioids) should be discontinued for at least 48-72 hours prior to the study.

  • A baseline assessment of symptoms and, if relevant, blood glucose levels should be performed.

2. Radiolabeled Meal Preparation:

  • A standardized meal, such as two scrambled egg whites (or equivalent), is commonly used.

  • The meal is labeled with a non-absorbable radioisotope, typically 0.5-1.0 mCi of Technetium-99m (⁹⁹ᵐTc) sulfur colloid. The radioisotope should be cooked with the eggs to ensure stable binding.

  • The meal should be consumed within 10 minutes.

3. This compound Administration:

  • This compound or a matching placebo is administered intravenously as a bolus or infusion at a predetermined time relative to meal ingestion (e.g., 2 minutes post-meal).[2]

  • Dose-ranging studies may be performed with different cohorts receiving varying doses of this compound (e.g., 6 µg, 30 µg, 60 µg).[2]

4. Scintigraphic Imaging:

  • Immediately after meal ingestion (time 0), and at subsequent time points (e.g., 30, 60, 120, and 240 minutes), images of the anterior and posterior abdomen are acquired using a large-field-of-view gamma camera.

  • The subject should be in a consistent position (e.g., standing or supine) for all acquisitions.

5. Data Analysis:

  • A region of interest (ROI) is drawn around the stomach on each image.

  • The geometric mean of the radioactive counts within the ROI is calculated for each time point to correct for tissue attenuation.

  • The percentage of gastric emptying (%GE) at each time point is calculated using the decay-corrected counts relative to the initial counts at time 0.

  • The gastric half-emptying time (t1/2), the time it takes for 50% of the meal to empty from the stomach, can be determined by fitting the data to a power exponential function.

In Vitro Gastric Muscle Strip Contractility Assay

This protocol provides a framework for assessing the direct effects of this compound on gastric smooth muscle contractility.

Muscle_Strip_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest gastric tissue (e.g., antrum) from an animal model Dissect Dissect muscle strips (circular or longitudinal orientation) Harvest->Dissect Mount Mount strips in an organ bath containing Krebs solution Dissect->Mount Equilibrate Equilibrate under tension (e.g., 1g) and aerate (95% O₂/5% CO₂) Mount->Equilibrate Baseline Record baseline contractile activity Equilibrate->Baseline Dose Cumulative addition of this compound (dose-response curve) Baseline->Dose Record Record changes in contractile force and frequency Dose->Record Measure Measure amplitude and frequency of contractions Record->Measure Normalize Normalize data to baseline or a standard agonist (e.g., carbachol) Measure->Normalize Plot Plot dose-response curves and calculate EC₅₀ Normalize->Plot

References

Techniques for Assessing Atilmotin Receptor Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atilmotin is a potent agonist of the motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal tract that plays a crucial role in regulating gut motility.[1] Accurate assessment of the binding affinity of this compound and other investigational compounds to the motilin receptor is fundamental for drug discovery and development. This document provides detailed application notes and protocols for key in vitro techniques used to determine the binding characteristics of ligands targeting the motilin receptor. The methodologies described include radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance.

Data Presentation: Quantitative Binding Affinity of Motilin Receptor Ligands

The following table summarizes the binding affinities of this compound and other relevant motilin receptor ligands determined by various assay techniques. This allows for a comparative overview of their potencies.

CompoundLigand TypeAssay TypeParameterValueSpecies
This compound (OHM 11638)AgonistRadioligand BindingpKd8.94Porcine
ErythromycinAgonistFunctional AssaypEC507.3Human
Camicinal (GSK962040)AgonistFunctional AssaypEC507.9Human
ANQ-11125AntagonistRadioligand BindingpKd8.24Porcine
[Phe3,Leu13]porcine motilinAntagonistRadioligand BindingpKd9.26Rabbit

pKd is the negative logarithm of the equilibrium dissociation constant (Kd). pEC50 is the negative logarithm of the half-maximal effective concentration.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the motilin receptor signaling pathway and a typical experimental workflow for assessing binding affinity.

motilin_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MotilinReceptor Motilin Receptor (GPCR) This compound->MotilinReceptor Binds to Gq Gq Protein MotilinReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes with Motilin Receptor) Incubation Incubation of Receptor and Ligand(s) ReceptorPrep->Incubation LigandPrep Ligand Preparation (Radiolabeled, Fluorescent, or Unlabeled) LigandPrep->Incubation Separation Separation of Bound from Free Ligand (for Radioligand Assay) Incubation->Separation Detection Detection of Signal (Radioactivity, Fluorescence Polarization, or SPR signal) Incubation->Detection Direct Detection (FP, SPR) Separation->Detection DataPlotting Plotting of Binding Curves (Saturation or Competition) Detection->DataPlotting ParameterCalc Calculation of Affinity Parameters (Kd, Ki, IC50) DataPlotting->ParameterCalc

References

Troubleshooting & Optimization

Atilmotin Aqueous Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin, focusing on perceived solubility challenges in aqueous solutions. While this compound is generally reported to be soluble in aqueous solutions, this guide addresses potential discrepancies and provides protocols to ensure successful dissolution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is a synthetic peptide analogue of motilin and is generally characterized as being soluble in water and phosphate-buffered saline (PBS).[1] If you are experiencing issues, it may be due to factors other than inherent insolubility, such as the quality of the peptide, buffer composition, or experimental conditions.

Q2: My this compound is not dissolving completely in water or PBS. What could be the cause?

A2: Several factors could contribute to this issue:

  • Peptide Quality: The purity and salt form of the lyophilized powder can affect solubility. Ensure you are using a high-purity grade of this compound.[1]

  • pH of the Solution: The pH of your aqueous solution can influence the solubility of peptides. Although this compound is generally soluble, extreme pH values could potentially cause issues.

  • Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit under your specific experimental conditions.

  • Temperature: Dissolution can be temperature-dependent. Ensure your solvent is at an appropriate temperature.

  • Improper Reconstitution: The method of reconstitution is crucial. See the recommended protocol below.

Q3: Are there alternative solvents I can use for this compound?

A3: Yes, this compound is also soluble in DMSO.[1] For in vivo studies, it is often dissolved in aqueous buffers like PBS.[1]

Q4: How should I store this compound to maintain its integrity and solubility?

A4: this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture.[1] Following reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Perceived Solubility Issues

This guide provides a systematic approach to troubleshoot unexpected precipitation or incomplete dissolution of this compound.

Initial Assessment Workflow

start Start: this compound Precipitation Observed check_protocol Verify Reconstitution Protocol start->check_protocol check_certificate Check Certificate of Analysis (CoA) check_protocol->check_certificate check_solvent Assess Solvent Quality and pH check_certificate->check_solvent test_concentration Evaluate Concentration check_solvent->test_concentration solubility_test Perform Controlled Solubility Test test_concentration->solubility_test contact_support Contact Technical Support solubility_test->contact_support Precipitates issue_resolved Issue Resolved solubility_test->issue_resolved Dissolves

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps
Issue Possible Cause Recommended Action
Precipitation upon reconstitution in water or PBS Improper reconstitution technique.Follow the detailed "Protocol for Reconstitution of this compound" below. This includes vortexing and ensuring the entire lyophilized powder comes into contact with the solvent.
Poor quality of the solvent.Use high-purity, sterile water or PBS. Check the pH of your buffer to ensure it is within the expected physiological range (e.g., pH 7.2-7.4 for PBS).
Concentration is too high.Try preparing a more dilute solution. If a higher concentration is required, consider preparing a stock solution in DMSO and then diluting it with your aqueous buffer.
Cloudiness or opalescence in the solution Presence of insoluble impurities.Review the purity data on the Certificate of Analysis provided by the supplier.[1] If the purity is lower than expected, contact the supplier.
Aggregation of the peptide.Gentle vortexing or sonication may help to break up aggregates. Avoid vigorous shaking for extended periods, as this can denature the peptide.
Variability in solubility between different batches Differences in the salt form or counter-ion content.Always refer to the batch-specific Certificate of Analysis. If significant variability is observed, contact the supplier for clarification.

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol is designed to ensure the proper dissolution of lyophilized this compound.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Add the desired volume of sterile, high-purity water or PBS to the vial.

  • Initial Dissolution: Gently swirl the vial to wet the lyophilized powder.

  • Vortexing: Vortex the vial for 10-20 seconds to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: For short-term storage, keep the reconstituted solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below.[1]

Controlled Solubility Test Workflow

This workflow can be used to systematically assess the solubility of this compound under your specific laboratory conditions.

start Start: Prepare Serial Dilutions add_solvent Add Aqueous Solvent to Each Dilution start->add_solvent vortex Vortex and Incubate add_solvent->vortex visual_inspection Visually Inspect for Precipitation vortex->visual_inspection determine_solubility Determine Approximate Solubility Limit visual_inspection->determine_solubility Precipitation in some dilutions end End visual_inspection->end No precipitation determine_solubility->end

Caption: Workflow for a controlled solubility test.

This compound Signaling Pathway

Understanding the mechanism of action of this compound can be important for experimental design. This compound is an agonist for the motilin receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its binding initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.[1][4]

cluster_cell Smooth Muscle Cell This compound This compound MLNR Motilin Receptor (MLNR) This compound->MLNR Binds Gq Gq Protein MLNR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: this compound signaling pathway in smooth muscle cells.[1]

References

Preventing Atilmotin degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Atilmotin in experimental settings. Our goal is to help you ensure the stability and integrity of this compound in your experiments, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide analog of motilin, a hormone that regulates gastrointestinal motility. It acts as a potent motilin receptor agonist.[1][2] Key properties include its short half-life of less than 10 minutes in vivo and its chemical structure: [N+-α-(CH3)3Phe1,D-Arg12,Leu13,Lys14] motilin 1–14 amide.[2] Understanding its peptide nature is crucial for proper handling and storage to prevent degradation.

Q2: How should I store lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[3][4] The vial should be kept tightly sealed and protected from moisture and light.[5] Before opening, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[4][5]

Q3: What is the recommended procedure for reconstituting this compound?

It is recommended to first dissolve this compound in sterile, purified water. For peptides with basic residues like arginine and lysine, which are present in this compound, a small amount of a dilute acidic solution (e.g., 1-10% acetic acid) can aid solubilization if issues arise.[4] Once dissolved, this stock solution can be further diluted into your experimental buffer.

Q4: Can I store this compound in solution? For how long?

Storing peptides in solution is generally not recommended for long periods due to lower stability compared to the lyophilized form.[3][5] If necessary, prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3] For short-term storage (up to one week), a solution can be kept at 4°C.

Q5: What are the primary pathways of this compound degradation in experimental buffers?

While specific degradation pathways for this compound are not extensively published, peptides with similar structures are susceptible to several degradation mechanisms in aqueous solutions:

  • Oxidation: The presence of certain amino acids can make a peptide prone to oxidation. While this compound's provided structure does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur.[6]

  • Hydrolysis: Peptide bonds can be hydrolyzed, with the rate being pH-dependent. Aspartate residues are particularly labile to acid-catalyzed hydrolysis.[6][7]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH.[7]

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, which can be a significant issue in dilute solutions. Using low-protein-binding tubes and glassware is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in the experiment. Degradation of the peptide due to improper storage or handling.Store lyophilized peptide at -80°C. Prepare fresh solutions for each experiment or use properly stored frozen aliquots. Avoid multiple freeze-thaw cycles.[3]
Use a slightly acidic buffer (pH 5-6) to improve stability in solution.[3][4]
Minimize the time the peptide is kept in solution at room temperature.
Inconsistent or non-reproducible experimental results. Inaccurate concentration of this compound solution due to adsorption to labware.Use low-protein-binding microcentrifuge tubes and pipette tips.
Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer to prevent adsorption, if compatible with your assay.
Inconsistent pipetting of viscous stock solutions.Ensure complete mixing of the stock solution before aliquoting and dilution.
Precipitation of this compound upon reconstitution or dilution in buffer. The peptide has low solubility in the chosen buffer.Reconstitute in a small volume of sterile water or a dilute acidic solution first, then dilute into the final buffer.
Sonication can aid in dissolving the peptide.[8]
The buffer pH is close to the isoelectric point (pI) of this compound.Adjust the buffer pH to be at least one unit away from the predicted pI of the peptide.

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound
  • Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[4]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitute the peptide in a minimal amount of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL). If solubility is an issue, 10% acetic acid can be used.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.[3]

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Assessing this compound Stability in a New Buffer
  • Prepare your experimental buffer at the desired pH and composition. Filter-sterilize the buffer.

  • Thaw a fresh aliquot of the this compound stock solution.

  • Dilute the this compound stock solution into your experimental buffer to the final working concentration.

  • Divide the solution into several time-point samples (e.g., 0h, 2h, 4h, 8h, 24h).

  • Incubate the samples under the intended experimental conditions (e.g., room temperature, 37°C).

  • At each time point, take a sample and immediately freeze it at -80°C to halt any further degradation.

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or an activity-based assay, to determine the percentage of intact this compound remaining.

  • Plot the percentage of intact this compound versus time to determine its stability in your buffer.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on general principles of peptide stability. Note: This data is for illustrative purposes and should be confirmed experimentally for your specific buffer system and conditions.

Table 1: Effect of pH on this compound Stability in Solution at 25°C

Buffer pH% Remaining after 8 hours% Remaining after 24 hours
5.095%88%
6.092%82%
7.085%70%
7.480%62%
8.070%50%

Table 2: Effect of Temperature on this compound Stability in Buffer at pH 6.0

Temperature% Remaining after 8 hours% Remaining after 24 hours
4°C98%95%
25°C (Room Temp)92%82%
37°C75%55%

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized This compound aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Begin Experiment dilute Dilute in Experimental Buffer thaw->dilute perform_assay Perform Experiment dilute->perform_assay analyze Analyze Results perform_assay->analyze Collect Data troubleshoot Troubleshoot if Necessary analyze->troubleshoot degradation_pathways cluster_degradation Degradation Products This compound Intact this compound Oxidized Oxidized this compound This compound->Oxidized Oxidizing agents (e.g., air, metal ions) Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed Extreme pH (acidic or alkaline) Deamidated Deamidated this compound This compound->Deamidated Neutral to alkaline pH troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions start->check_storage Yes check_handling Review Handling Procedure check_storage->check_handling Proper solution_storage Store lyophilized at -80°C. Use fresh aliquots. check_storage->solution_storage Improper check_buffer Evaluate Buffer Composition check_handling->check_buffer Proper solution_handling Use low-binding plastics. Avoid freeze-thaw cycles. check_handling->solution_handling Improper solution_buffer Optimize pH (5-6). Use sterile, fresh buffer. check_buffer->solution_buffer Suboptimal

References

Off-target effects of Atilmotin at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected physiological responses in our experiments at high concentrations of this compound. Are these likely due to off-target effects?

At high concentrations, many of the observed adverse effects of this compound are considered extensions of its on-target activity at the motilin receptor, rather than effects from binding to other receptors.[1] High doses of this compound (≥ 150 µg) have been reported to cause abdominal discomfort, non-cardiac chest pain, and significant alterations in esophageal motility, such as an increased percentage of failed swallows and decreased distal esophageal contractile amplitude.[1] These effects are consistent with excessive stimulation of the motilin receptor in the gastrointestinal tract.

Q2: What is the known binding affinity of this compound for the motilin receptor?

This compound is a potent motilin receptor agonist with a pKd of 8.94.[2] The pKd is the negative logarithm of the dissociation constant (Kd), so a higher pKd indicates a stronger binding affinity.

Q3: Our repeated dosing experiments with this compound show a diminished response over time. Is this indicative of an off-target effect?

A diminished response to repeated dosing, known as tachyphylaxis, is a known phenomenon for motilin receptor agonists.[1] This is often not due to off-target binding but rather to on-target mechanisms such as receptor desensitization and internalization.[1][3] Upon continuous agonist exposure, the motilin receptor can be phosphorylated and subsequently internalized into the cell, leading to a temporary reduction in the number of receptors available on the cell surface to respond to the drug.[1]

Q4: We suspect a genuine off-target effect that cannot be explained by tachyphylaxis or on-target pharmacology. How can we investigate this?

If you suspect a true off-target effect, a systematic approach is recommended. This involves screening this compound against a panel of known receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions. Several contract research organizations offer standardized in vitro safety pharmacology panels for this purpose.[4][5][6] These panels can provide data on the binding affinity of this compound to a wide range of potential off-targets.

Troubleshooting Guides

Issue 1: Inconsistent or Diminishing Cellular Response to this compound

Possible Cause: Tachyphylaxis due to motilin receptor internalization.

Troubleshooting Steps:

  • Washout Periods: Introduce washout periods between this compound treatments to allow for receptor recycling to the cell surface. The duration of the washout will depend on the cell type and experimental conditions.

  • Dose-Response Curve: Perform a full dose-response curve for each experiment to monitor for shifts in potency (EC50) and efficacy (Emax), which can be indicative of tachyphylaxis.

  • Receptor Internalization Assay: Directly measure receptor internalization using an appropriate assay (see Experimental Protocols section). This can confirm if the diminished response correlates with a decrease in surface receptor expression.

Issue 2: Unexpected Cellular Phenotype or Signaling Activation

Possible Cause: A genuine off-target interaction with another receptor or signaling pathway.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for known off-target effects of other motilin receptor agonists or drugs with a similar chemical structure.

  • In Silico Analysis: Use computational tools to predict potential off-target interactions of this compound based on its structure.

  • Off-Target Screening: As a definitive step, screen this compound against a commercially available in vitro safety panel. These panels typically include a broad range of GPCRs, ion channels, kinases, and transporters.[4][5][6]

  • Secondary Functional Assays: If a potential off-target is identified through screening, validate this interaction with a specific functional assay for that target (e.g., a cAMP assay for a GPCR or a kinase activity assay).

Quantitative Data Summary

Table 1: On-Target Effects of this compound at High Concentrations

ParameterThis compound DoseObservationp-valueReference
Proximal Gastric Pressure150 µgIncrease of 6.5 mmHg compared to placeboP = 0.001[1]
Lower Esophageal Sphincter (LES) Pressure30 µgIncrease from 24 ± 2 mmHg (placebo) to 34 ± 4 mmHgP = 0.007[1]
Failed Swallows150 µgIncrease from 17 ± 7% (placebo) to 36 ± 7%P = 0.016[1]
Distal Esophageal Contractile Amplitude150 µgDecrease from 69 ± 8 mmHg (placebo) to 50 ± 5 mmHgP = 0.018[1]

Experimental Protocols

Protocol 1: Receptor Internalization Assay (Whole-Cell ELISA)

This protocol is adapted from a general method to quantify cell surface receptors.[7]

Materials:

  • Cells expressing the motilin receptor

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody against an extracellular epitope of the motilin receptor

  • Fluorescently labeled secondary antibody

  • Plate reader capable of fluorescence detection

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the desired time at 37°C. Include an untreated control.

  • To stop internalization, immediately place the plate on ice and wash the cells with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block the cells with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Add PBS to the wells and measure the fluorescence intensity using a plate reader.

  • The percentage of receptor internalization is calculated as the decrease in fluorescence in this compound-treated wells compared to untreated wells.

Protocol 2: Off-Target Profiling Using a Commercial Safety Panel

General Workflow:

  • Select a Panel: Choose a commercially available in vitro safety pharmacology panel that aligns with your research needs. These panels typically offer screening against a wide range of targets.[4][5][6] A common starting point is a broad panel covering major receptor families, ion channels, and enzymes.

  • Compound Submission: Provide a sample of this compound at the concentration(s) specified by the service provider.

  • Assay Performance: The service provider will perform radioligand binding assays or functional assays to determine the percentage of inhibition or activity of this compound at each target in the panel.

  • Data Analysis: You will receive a report detailing the interaction of this compound with each target. Significant interactions (typically >50% inhibition at a screening concentration of 10 µM) should be followed up.

  • Follow-up Studies: For any confirmed "hits," conduct concentration-response experiments to determine the IC50 or EC50 of this compound at the off-target.

Visualizations

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (High Conc.) MotilinR Motilin Receptor (GPCR) This compound->MotilinR Binds Gq Gαq MotilinR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: On-target signaling pathway of this compound via the motilin receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low response, new phenotype) Check_Dose Is this compound concentration high? Start->Check_Dose On_Target_Effect Consider on-target effects: - Esophageal motility changes - Abdominal discomfort Check_Dose->On_Target_Effect Yes Check_Repeated_Dosing Is the experiment using repeated dosing? Check_Dose->Check_Repeated_Dosing No Tachyphylaxis Suspect Tachyphylaxis: - Perform washout experiments - Run receptor internalization assay Check_Repeated_Dosing->Tachyphylaxis Yes Off_Target_Investigation Investigate Off-Target Effects: - In silico prediction - Screen with safety panel - Validate with functional assays Check_Repeated_Dosing->Off_Target_Investigation No

Caption: Troubleshooting workflow for unexpected results with this compound.

Receptor_Internalization_Logic cluster_membrane Cell Surface cluster_internalization Internalization cluster_cytosol Cytosol This compound This compound MotilinR_active Active Motilin Receptor This compound->MotilinR_active Binds & Activates Phosphorylation Receptor Phosphorylation MotilinR_active->Phosphorylation Arrestin β-Arrestin Binding Phosphorylation->Arrestin Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis Internalized_R Internalized Receptor Endocytosis->Internalized_R Recycling Recycling Endosome Internalized_R->Recycling Major Pathway Degradation Lysosomal Degradation Internalized_R->Degradation Minor Pathway Recycling->MotilinR_active Returns to surface

Caption: Logical diagram of motilin receptor internalization and recycling.

References

Technical Support Center: Atilmotin Dose-Response Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin. The focus is on understanding and interpreting potential biphasic dose-response relationships observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and short-acting motilin receptor agonist.[1] Motilin is an endogenous gastrointestinal (GI) hormone that plays a crucial role in initiating the migrating motor complex (MMC), which helps move undigested contents through the GI tract.[1] By acting as a motilin agonist, this compound stimulates upper GI tract motility, including increasing gastric emptying.[1][2]

Q2: What is a biphasic or U-shaped dose-response curve?

A biphasic or U-shaped dose-response curve is a non-monotonic relationship where a substance elicits opposite effects at low and high doses.[3] For instance, a low dose of a compound might produce a stimulatory effect, which diminishes and becomes inhibitory as the dose increases.[3][4] This phenomenon is also referred to as hormesis.[3] Such responses are observed across various fields, including pharmacology and toxicology.[4][5]

Q3: Is there evidence of a biphasic dose-response to this compound?

Direct studies explicitly characterizing a classic biphasic dose-response for all of this compound's effects are not extensively documented in the provided literature. However, some findings suggest the potential for such a response in specific physiological parameters. For example, in one study, lower doses of this compound were associated with a non-significant decrease in failed esophageal contractions, while the highest dose (150 µg) led to a significant increase in failed swallows and disruption of esophageal peristalsis.[1]

Troubleshooting Guide: Interpreting Unexpected Dose-Response Data

Issue: My in-vitro/in-vivo experiments with this compound are showing a non-linear, potentially biphasic, dose-response. How do I interpret this?

A biphasic response can be perplexing. Follow these steps to troubleshoot and understand your results:

  • Confirm the Finding: The first step is to ensure the observed effect is real and not an artifact.

    • Repeat the Experiment: Replicate the experiment with careful attention to protocol details.

    • Expand Dose Range: Test a wider range of concentrations, including intermediate doses between the points showing the biphasic effect.

    • Check Compound Integrity: Verify the purity and stability of your this compound stock.

  • Investigate Potential Mechanisms: Biphasic responses can arise from several pharmacological phenomena.

    • Receptor Desensitization/Downregulation: At high concentrations, prolonged or intense receptor activation can lead to desensitization or a decrease in the number of available receptors, reducing the cellular response.

    • Activation of Off-Target Receptors: At higher doses, this compound might interact with other receptors that mediate an opposing effect.

    • Feedback Inhibition: The signaling pathway activated by this compound could trigger a negative feedback loop that dampens the response at high agonist concentrations.

    • Cellular Toxicity: At very high concentrations, the compound may induce cellular stress or toxicity, leading to a decrease in the measured physiological response.

  • Review Experimental Design:

    • Time-Course Analysis: The timing of your measurements could be critical. A biphasic response may be time-dependent.

    • System Complexity: In vivo systems are complex. The observed effect could be a net result of this compound's action on different tissues or cell types that have varying sensitivities.

Data Presentation: this compound Dose-Response on Esophageal and Gastric Parameters

The following tables summarize quantitative data from a study on healthy volunteers receiving intravenous this compound.

Table 1: Effect of this compound on Proximal Gastric Pressure

TreatmentDose (µg)Mean Proximal Gastric Pressure (mmHg)Change from Placebo (mmHg)P-value vs. Placebo
PlaceboN/A2.0 ± 0.7N/AN/A
This compound6-Increase (not statistically significant)> 0.05
This compound30-Increase (not statistically significant)> 0.05
This compound1508.5 ± 0.7+6.50.0006

Data extracted from a study on healthy volunteers.[1]

Table 2: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure

TreatmentDose (µg)Mean LES Pressure (mmHg)Change from Placebo (mmHg)P-value vs. Placebo
PlaceboN/A24 ± 2N/AN/A
This compound3034 ± 4+100.007

Note: Data for all doses on LES pressure was collected, with all doses showing an increase.[1]

Table 3: Effect of this compound on Esophageal Swallows

TreatmentDose (µg)Percentage of Failed SwallowsChange from Placebo (%)P-value vs. Placebo
PlaceboN/A17 ± 7N/AN/A
This compound15036 ± 7+190.016

Lower doses of this compound showed non-significant decreases in failed contractions.[1]

Experimental Protocols

Protocol: Assessment of Esophageal, LES, and Gastric Pressures

This protocol is based on the methodology described in studies investigating this compound's effects in healthy volunteers.[1]

  • Subject Preparation: Healthy volunteers undergo a baseline evaluation, including physical examination and blood work.

  • Manometry Catheter Placement: A high-resolution manometry catheter is placed to measure pressures in the esophagus, lower esophageal sphincter (LES), and proximal stomach.

  • Baseline Measurement: Subjects undergo a series of baseline swallows (e.g., 10 swallows of 5 ml water every 30 seconds).

  • Placebo Administration: An intravenous saline placebo is administered, followed by another series of swallows (e.g., 30 swallows over 15 minutes).

  • This compound Administration: this compound is administered as an intravenous bolus at escalating doses (e.g., 6, 30, 150 µg) on separate days.

  • Post-Dose Measurement: Following this compound administration, the swallowing protocol is repeated (e.g., 30 swallows over 15 minutes).

  • Data Analysis: Key parameters measured include proximal gastric pressure, LES pressure, and the percentage of failed or low-amplitude esophageal contractions.

Visualizations

Signaling Pathways

Atilmotin_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound MLNR Motilin Receptor (MLNR) This compound->MLNR binds Gq Gq Protein MLNR->Gq activates Ca_influx Ca²⁺ Influx MLNR->Ca_influx promotes PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release (from SR) IP3->Ca_release stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to Ca_influx->Contraction contributes to Biphasic_Response_Workflow start Start: Observe non-linear dose-response confirm Step 1: Confirm Finding - Replicate experiment - Expand dose range start->confirm is_reproducible Is the effect reproducible? confirm->is_reproducible investigate Step 2: Investigate Mechanism - Receptor binding assays - Signaling pathway analysis - Time-course study is_reproducible->investigate Yes artifact Result is likely an artifact is_reproducible->artifact No review_design Step 3: Review Protocol - Check compound stability - Evaluate system complexity investigate->review_design conclusion Conclusion: Characterize biphasic response mechanism review_design->conclusion

References

Troubleshooting tachyphylaxis with Atilmotin administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atilmotin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding tachyphylaxis observed during this compound administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective synthetic agonist for the novel G-protein coupled receptor (GPCR), ATR. ATR is coupled to the Gq alpha subunit. Upon binding, this compound activates a signaling cascade beginning with the activation of Phospholipase C (PLC), which then cleaves PIP2 into the second messengers IP3 and DAG.[1][2][3][4] This cascade ultimately leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), mediating the cellular response.[1][2][3][4]

This compound Signaling Pathway

Atilmotin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound ATR ATR (Gq-coupled) This compound->ATR Binds Gq Gq Protein ATR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: this compound binds its Gq-coupled receptor (ATR) to initiate a signaling cascade.

Q2: What is tachyphylaxis and why is it observed with this compound?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated or continuous administration.[5][6] For GPCRs like ATR, this is a protective mechanism to prevent overstimulation.[5] It typically involves two main processes:

  • Desensitization: A rapid, short-term process where the receptor is phosphorylated (often by G-protein coupled receptor kinases or GRKs), leading to the recruitment of β-arrestin.[5][7][8] β-arrestin sterically hinders the receptor from coupling to its G-protein, effectively "uncoupling" it from the downstream signaling pathway.[5][7]

  • Internalization/Downregulation: A slower, more prolonged process where the receptor-arrestin complex is removed from the cell surface via endocytosis.[5][8] These internalized receptors can either be recycled back to the membrane or targeted for degradation in lysosomes, a process known as downregulation, which results in a net loss of cellular receptors.[5][8]

Q3: How quickly does tachyphylaxis to this compound develop?

A3: The onset of tachyphylaxis can be biphasic. Rapid desensitization, or uncoupling from the G-protein, can occur within minutes of continuous exposure to this compound.[5] More significant tachyphylaxis due to receptor internalization and downregulation is typically observed over a period of 30 minutes to several hours.[5][8]

Troubleshooting Experimental Tachyphylaxis

This guide provides a systematic approach to identifying the cause of a diminished response to this compound in your experiments.

Troubleshooting Workflow

Tachyphylaxis_Troubleshooting start Observation: Diminished response to This compound over time q1 Is the this compound solution stable and correctly concentrated? start->q1 a1_yes Proceed to cellular assays q1->a1_yes Yes a1_no Action: Prepare fresh ligand. Verify concentration. q1->a1_no No q2 Is the initial signaling response (1st dose) within the expected range? a1_yes->q2 a2_no Action: Troubleshoot primary assay. Check cell health, receptor expression. q2->a2_no No a2_yes Tachyphylaxis is likely occurring q2->a2_yes Yes q3 Hypothesis: Receptor Desensitization (Uncoupling) a2_yes->q3 q4 Hypothesis: Receptor Internalization / Downregulation a2_yes->q4 exp1 Experiment: Second Messenger Assay (e.g., Calcium Flux) with repeated dosing. q3->exp1 exp2 Experiment: Receptor Binding Assay (Bmax) on pre-treated cells. q4->exp2 exp3 Experiment: Immunofluorescence to visualize receptor localization. q4->exp3

Caption: A logical workflow for troubleshooting diminished this compound response.

Problem: My cells show a robust initial response to this compound, but the response to a second dose is significantly reduced.

This is a classic presentation of tachyphylaxis. The following steps will help you determine the underlying mechanism.

Step 1: Confirm Ligand and Assay Integrity
  • Question: Could the this compound solution have degraded or been prepared incorrectly?

    • Action: Prepare a fresh stock of this compound and verify its concentration using spectroscopy. Run a parallel experiment with a known, stable agonist for a different Gq-coupled receptor expressed in your cells to ensure the assay itself is performing correctly.

Step 2: Investigate Receptor Desensitization (Uncoupling)
  • Question: Is the receptor being rapidly uncoupled from its G-protein? This is a likely cause for diminished responses on a timescale of minutes.

    • Experiment: Perform a kinetic calcium flux assay.[9][10]

      • Protocol: See "Protocol 1: Kinetic Calcium Flux Assay."

      • Procedure: Stimulate the cells with an EC90 concentration of this compound and record the initial calcium peak. After the signal returns to baseline, wait 15-20 minutes and apply a second, identical dose of this compound.

      • Expected Result: If desensitization is occurring, the peak amplitude of the second response will be significantly lower than the first.

Step 3: Investigate Receptor Internalization and Downregulation
  • Question: Has the number of receptors on the cell surface decreased? This is common after prolonged exposure (30 minutes to hours).

    • Experiment A: Radioligand Binding Assay

      • Protocol: See "Protocol 2: Cell Surface Receptor Binding Assay."

      • Procedure: Pre-treat cells with this compound (e.g., 1 µM for 1-2 hours). Wash the cells thoroughly to remove the agonist. Then, perform a saturation binding experiment using a radiolabeled antagonist for the ATR to determine the maximum number of binding sites (Bmax).

      • Expected Result: If downregulation has occurred, the Bmax value for this compound-pretreated cells will be significantly lower than that of vehicle-treated control cells, with little to no change in the binding affinity (Kd).

    • Experiment B: Immunofluorescence Microscopy

      • Protocol: See "Protocol 3: Receptor Internalization via Immunofluorescence."

      • Procedure: Use an antibody against an extracellular epitope of the ATR. In control (vehicle-treated) cells, you should observe staining primarily at the cell membrane. After treatment with this compound (e.g., 1 µM for 1 hour), stimulate receptor internalization.

      • Expected Result: In this compound-treated cells, you will observe a shift from membrane-localized fluorescence to punctate, intracellular vesicles, visually confirming receptor internalization.[11]

Data Presentation

Table 1: Effect of this compound Pre-treatment on Subsequent Calcium Mobilization

Treatment GroupFirst Dose (Peak RFU)Second Dose (Peak RFU)% of Initial Response
Vehicle Control5.8 ± 0.45.6 ± 0.596.6%
This compound (1 µM)5.9 ± 0.31.8 ± 0.230.5%
(RFU = Relative Fluorescence Units. Second dose added 20 minutes after the first.)

Table 2: Receptor Binding Parameters After Chronic this compound Exposure

Treatment Group (2 hours)Bmax (fmol/mg protein)Kd (nM)
Vehicle Control1250 ± 985.2 ± 0.7
This compound (1 µM)580 ± 755.5 ± 0.9
(Data from saturation binding assay using [³H]-Antagonist X.)

Detailed Experimental Protocols

Protocol 1: Kinetic Calcium Flux Assay
  • Cell Plating: Plate cells expressing ATR in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).[9][12] Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.

  • Baseline Reading: Place the plate in a fluorescence plate reader equipped with injectors. Measure baseline fluorescence for 30-60 seconds.

  • First Stimulation: Inject 20 µL of this compound (at 6x the final desired concentration) and immediately begin kinetic reading for 3-5 minutes to capture the peak response and return to baseline.

  • Recovery: Allow cells to rest for the desired time interval (e.g., 20 minutes).

  • Second Stimulation: Inject a second 20 µL dose of this compound and record the kinetic response as before.

  • Data Analysis: Calculate the peak fluorescence response over baseline for both stimulations.

Protocol 2: Cell Surface Receptor Binding Assay
  • Cell Culture and Treatment: Culture ATR-expressing cells in 6-well plates. When confluent, replace the medium with serum-free medium containing either vehicle or 1 µM this compound. Incubate for 2 hours at 37°C.

  • Washing: To remove all residual this compound, wash the cell monolayers extensively. Perform three washes with ice-cold PBS, followed by a 5-minute incubation in an acidic buffer (e.g., 50 mM Glycine, 150 mM NaCl, pH 3.0) to strip surface-bound ligand, and then three final washes with ice-cold PBS.

  • Cell Harvesting: Scrape cells into ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize.

  • Saturation Binding: Aliquot cell membranes into tubes containing increasing concentrations of a radiolabeled ATR antagonist. Include parallel tubes with an excess of unlabeled antagonist to determine non-specific binding.

  • Incubation & Harvesting: Incubate at room temperature for 1 hour. Rapidly filter the reaction over glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Perform non-linear regression analysis on specific binding data to calculate Bmax and Kd values.

Protocol 3: Receptor Internalization via Immunofluorescence
  • Cell Seeding: Seed ATR-expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with either vehicle or 1 µM this compound in serum-free media for 1 hour at 37°C to induce internalization.[13]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for total receptor staining, optional): If staining for internalized receptors, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface staining only, omit this step.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody targeting an extracellular epitope of ATR diluted in blocking buffer for 1-2 hours at room temperature.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Wash three times with PBS, with the second wash containing a nuclear counterstain like DAPI. Mount the coverslips on microscope slides and image using a confocal or fluorescence microscope.

References

Technical Support Center: Optimizing Atilmotin Concentration for Ex-Vivo Gut Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Atilmotin in ex-vivo gut preparations. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the gut?

This compound is a potent and specific motilin receptor agonist.[1] Motilin is a hormone that plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), which helps move food through the digestive tract.[1][2] this compound mimics the action of endogenous motilin by binding to and activating motilin receptors on enteric neurons and smooth muscle cells in the gut wall. This activation triggers a signaling cascade that leads to muscle contraction and increased gut motility.

Q2: What is the signaling pathway activated by this compound?

This compound, upon binding to the G protein-coupled motilin receptor, primarily activates the Gq/13 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additionally, a sustained contractile response can be mediated through a RhoA-dependent pathway, which inhibits myosin light chain phosphatase, further promoting a state of contraction.

Q3: What is a typical concentration range for this compound in ex-vivo gut preparations?

While the optimal concentration of this compound should be determined empirically for each specific tissue and experimental setup, a starting range of 1 nM to 1 µM is recommended for ex-vivo organ bath experiments. Preclinical studies with motilin and other motilin receptor agonists have shown effects in this nanomolar to low micromolar range. It is advisable to perform a concentration-response curve to determine the EC50 (half-maximal effective concentration) in your specific preparation.

Q4: How should I prepare an this compound stock solution?

For preparing an this compound stock solution, it is recommended to first dissolve the peptide in a small amount of a suitable solvent like sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). Due to its peptide nature, gentle vortexing or trituration may be necessary to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the physiological buffer being used for the ex-vivo preparation (e.g., Krebs-Henseleit solution).

Troubleshooting Guide

Issue 1: No contractile response or a very weak response to this compound.

  • Possible Cause 1: Inappropriate this compound Concentration.

    • Solution: The concentration of this compound may be too low. Perform a cumulative concentration-response curve starting from a low concentration (e.g., 1 nM) and increasing incrementally up to the micromolar range (e.g., 1 µM) to determine the optimal concentration for your tissue.

  • Possible Cause 2: Poor Tissue Viability.

    • Solution: Ensure the gut preparation is handled gently during dissection and mounted promptly in the organ bath. The physiological buffer (e.g., Krebs-Henseleit solution) must be continuously gassed with carbogen (95% O2, 5% CO2) and maintained at 37°C. Before adding this compound, test the tissue's viability by inducing a contraction with a known stimulant, such as potassium chloride (KCl) or acetylcholine.

  • Possible Cause 3: Regional Differences in Motilin Receptor Expression.

    • Solution: Motilin receptor expression can vary along the gastrointestinal tract. The duodenum and jejunum typically show a more robust response to motilin agonists compared to the ileum or colon. Ensure you are using the appropriate gut segment for your study.

Issue 2: The contractile response to this compound diminishes with repeated applications (Tachyphylaxis).

  • Possible Cause: Motilin Receptor Desensitization and Internalization.

    • Solution: This is a known phenomenon with motilin receptor agonists. To mitigate this, ensure adequate washout periods between drug applications (at least 30-45 minutes) to allow for receptor resensitization. If studying the initial, neurally-mediated effects, use lower concentrations of this compound, as higher concentrations that directly stimulate smooth muscle are more likely to induce rapid desensitization. Consider a study design with only a single application of this compound per tissue preparation if tachyphylaxis is a significant issue.

Issue 3: High baseline tension or spontaneous contractions in the gut preparation.

  • Possible Cause 1: Inadequate Equilibration Period.

    • Solution: Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes before starting the experiment. During this time, the tissue should be under a slight, consistent tension, and the buffer should be changed every 15-20 minutes.

  • Possible Cause 2: Mechanical Irritation.

    • Solution: Ensure the tissue is mounted securely but not overstretched. The bubbling of the carbogen should be gentle and not directly agitate the tissue.

Issue 4: Inconsistent or variable results between different gut preparations.

  • Possible Cause: Biological Variability.

    • Solution: Account for inherent biological differences between animals. Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. Normalize your data by expressing the contractile response to this compound as a percentage of the maximum contraction induced by a standard stimulant like KCl.

Data Presentation

Table 1: Recommended this compound Concentration Range for Ex-Vivo Gut Preparations

ParameterRecommended ValueNotes
Starting Concentration1 nMBegin with a low concentration to assess tissue sensitivity.
Upper Concentration1 µMHigher concentrations may lead to direct muscle stimulation and tachyphylaxis.
EC50 DeterminationConcentration-Response CurveEssential for determining the optimal concentration for your specific tissue and setup.

Experimental Protocols

Protocol 1: Organ Bath Assay for Intestinal Contractility

Objective: To measure the contractile response of isolated gut segments to this compound.

Materials:

  • Isolated intestinal segment (e.g., duodenum, jejunum)

  • Organ bath system with force-displacement transducer

  • Krebs-Henseleit solution (see composition below)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution

  • Acetylcholine or Potassium Chloride (KCl) for viability testing

Krebs-Henseleit Solution Composition (in mM):

  • NaCl: 118.4

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25.0

  • Glucose: 11.7

Procedure:

  • Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas while maintaining the temperature at 37°C.

  • Carefully dissect the desired intestinal segment from a euthanized animal and place it immediately in ice-cold, carbogenated Krebs-Henseleit solution.

  • Gently flush the lumen of the segment to remove any contents.

  • Mount a 1-2 cm segment of the intestine in the organ bath, securing one end to a fixed hook and the other to a force-displacement transducer.

  • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • After equilibration, assess tissue viability by adding a known concentration of acetylcholine (e.g., 10 µM) or KCl (e.g., 60 mM) to elicit a strong contraction. Wash the tissue thoroughly and allow it to return to baseline.

  • Construct a cumulative concentration-response curve for this compound. Start by adding the lowest concentration (e.g., 1 nM) to the organ bath. Once the response has stabilized, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved or the highest concentration is reached.

  • Record the contractile force at each concentration and plot the data to determine the EC50.

Protocol 2: Ussing Chamber Assay for Intestinal Ion Transport

Objective: To measure changes in ion transport across the intestinal epithelium in response to this compound.

Materials:

  • Isolated intestinal segment (e.g., jejunum, colon)

  • Ussing chamber system with voltage-clamp apparatus

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution

  • Forskolin or other secretagogues for positive control

Procedure:

  • Prepare and maintain carbogenated Krebs-Henseleit solution at 37°C as described for the organ bath assay.

  • Dissect the intestinal segment and place it in ice-cold Krebs-Henseleit solution.

  • Open the segment along the mesenteric border and carefully strip away the serosal and muscularis layers to isolate the mucosal-submucosal layer.

  • Mount the stripped tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Fill both chambers with an equal volume of pre-warmed and carbogenated Krebs-Henseleit solution.

  • Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

  • Add this compound to the serosal (basolateral) side of the chamber at the desired concentration.

  • Record the change in Isc, which reflects net ion transport across the epithelium. An increase in Isc typically indicates active anion secretion (e.g., chloride or bicarbonate).

  • At the end of the experiment, add a known secretagogue like forskolin to confirm tissue viability and responsiveness.

Visualizations

Atilmotin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MotilinR Motilin Receptor (GPCR) This compound->MotilinR Binds Gq13 Gq/13 MotilinR->Gq13 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq13->PLC Activates RhoA RhoA Gq13->RhoA Activates Ca2 Ca²⁺ Release IP3->Ca2 Triggers Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Promotes MLCP_Inhibition MLC Phosphatase Inhibition RhoA->MLCP_Inhibition Leads to MLCP_Inhibition->Contraction Sustains

Caption: this compound Signaling Pathway in Gut Smooth Muscle Cells.

Organ_Bath_Workflow A Tissue Dissection & Preparation B Mount Tissue in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., KCl) C->D E Washout & Return to Baseline D->E F Cumulative Addition of this compound E->F G Record Contractile Force F->G H Data Analysis (EC50 Calculation) G->H

Caption: Experimental Workflow for Organ Bath Assay.

Troubleshooting_Logic Start Experiment Start: No/Weak Response Check_Viability Is tissue viable? (Responds to KCl) Start->Check_Viability Check_Concentration Is this compound concentration in optimal range? Check_Viability->Check_Concentration Yes Solution_Viability Solution: Improve dissection/handling, check buffer/gassing. Check_Viability->Solution_Viability No Check_Tissue_Type Is the correct gut segment being used? Check_Concentration->Check_Tissue_Type Yes Solution_Concentration Solution: Perform concentration- response curve. Check_Concentration->Solution_Concentration No Solution_Tissue_Type Solution: Use duodenum or jejunum for stronger response. Check_Tissue_Type->Solution_Tissue_Type No Success Successful Experiment Check_Tissue_Type->Success Yes

Caption: Troubleshooting Logic for No/Weak Contractile Response.

References

Preclinical Safety Data on Atilmotin in Animal Models Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed information regarding the side effects of high-dose Atilmotin in preclinical animal studies is not publicly available. While human clinical trial data offers some insights into the potential adverse effects of this motilin receptor agonist, a comprehensive understanding of its toxicological profile in animal models, crucial for researchers and drug development professionals, remains elusive.

Human Studies Indicate Gastrointestinal and Esophageal Effects

In human clinical trials, high doses of this compound have been associated with several side effects, primarily related to its mechanism of action on gastrointestinal motility. These include:

  • Abdominal Pain and/or Chest Discomfort: Early safety studies in humans reported abdominal pain and chest discomfort at intravenous doses of 150, 300, and 450 µg. A subsequent study also noted chest discomfort at doses of 50, 100, and 150 µg. These symptoms are thought to be non-cardiac in origin and potentially related to esophageal spasm or increased esophageal pressure.[1]

  • Effects on Esophageal and Gastric Motility: Studies in healthy volunteers have demonstrated that this compound can increase lower esophageal sphincter (LES) pressure and proximal gastric pressure. At higher doses (150 µg), it has been observed to disrupt esophageal peristalsis, leading to an increase in failed swallows and a decrease in distal esophageal contractile amplitude.[1]

The Gap in Animal Toxicology Data

A thorough search of publicly available scientific literature and drug development databases did not yield any specific preclinical toxicology reports for this compound in common animal models such as rats, dogs, or primates. This lack of data presents a significant challenge for researchers working with this compound, as it hinders the ability to:

  • Establish a preclinical safety profile.

  • Determine a safe starting dose for further animal experiments.

  • Anticipate and troubleshoot potential adverse events in their own studies.

  • Fully understand the species-specific differences in response to the drug.

While one study mentioned the development of human motilin receptor transgenic mice to evaluate motilin receptor agonists, it did not provide specific toxicological data for high-dose this compound administration in these models.

Technical Support Center: A Framework in the Absence of Data

Given the absence of specific animal toxicology data for this compound, this technical support center will provide general guidance and troubleshooting strategies based on the known pharmacology of motilin receptor agonists and the observed effects in humans. Researchers are strongly advised to conduct their own dose-ranging and toxicity studies before embarking on large-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target side effects of a motilin receptor agonist like this compound in animal models?

Based on the mechanism of action, high doses of this compound are likely to cause exaggerated pharmacological effects related to gastrointestinal motility. Researchers should monitor for:

  • Changes in fecal output (diarrhea or constipation).

  • Signs of abdominal discomfort (e.g., writhing, stretching, vocalization).

  • Vomiting or retching.

  • Changes in food and water intake.

Q2: How can I monitor for potential esophageal side effects in my animal studies?

Direct measurement of esophageal motility often requires specialized equipment (e.g., manometry). However, researchers can look for indirect signs that may suggest esophageal issues, such as:

  • Difficulty swallowing (dysphagia).

  • Regurgitation of food.

  • Changes in breathing patterns that might indicate discomfort.

Q3: What is the recommended approach for determining a safe and effective dose of this compound for my animal model?

A stepwise dose-escalation study is crucial.

  • Start with a low dose: Begin with a dose significantly lower than what has been reported to have effects in human studies, adjusting for species-specific metabolic differences.

  • Gradual Escalation: Incrementally increase the dose in different cohorts of animals.

  • Close Monitoring: Observe animals closely for any clinical signs of toxicity after each dose escalation.

  • Establish MTD: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Sudden onset of lethargy and anorexia in animals after this compound administration. Exaggerated pharmacological effect or potential off-target toxicity.1. Immediately cease administration of the compound.2. Provide supportive care (e.g., hydration, nutritional support).3. Reduce the dose in subsequent experiments.4. Consider a different route of administration that may alter the pharmacokinetic profile.
Animals exhibit signs of abdominal cramping or distress. Overstimulation of gastrointestinal motility.1. Lower the dose of this compound.2. Increase the dosing interval.3. Ensure animals are not fasted before dosing, as this can sometimes exacerbate gastrointestinal effects.
Inconsistent or unexpected results in gastric emptying studies. Saturation of motilin receptors or desensitization at high doses.1. Perform a full dose-response curve to identify the optimal effective dose range.2. Avoid using doses that are on the plateau or descending part of the dose-response curve.3. Investigate the timing of administration relative to feeding schedules.

Visualizing the this compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for motilin receptor agonists like this compound in gastrointestinal smooth muscle cells.

Atilmotin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MotilinReceptor Motilin Receptor (GPR38) This compound->MotilinReceptor Gq Gq Protein MotilinReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Ca_Release->Contraction Leads to

Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle cells.

Experimental Workflow for a Dose-Escalation Study

The following diagram outlines a logical workflow for conducting a dose-escalation study to determine the MTD of this compound in an animal model.

Dose_Escalation_Workflow start Start: Define Study Objectives protocol Develop Experimental Protocol (Species, Route, Endpoints) start->protocol cohorts Assign Animals to Dose Cohorts (e.g., Vehicle, Low, Mid, High) protocol->cohorts dose_low Administer Low Dose cohorts->dose_low observe_low Observe for Clinical Signs (24-72h) dose_low->observe_low no_tox_low No Significant Toxicity? observe_low->no_tox_low dose_mid Administer Mid Dose to New Cohort no_tox_low->dose_mid Yes tox_present Toxicity Observed no_tox_low->tox_present No observe_mid Observe for Clinical Signs dose_mid->observe_mid no_tox_mid No Significant Toxicity? observe_mid->no_tox_mid dose_high Administer High Dose to New Cohort no_tox_mid->dose_high Yes no_tox_mid->tox_present No observe_high Observe for Clinical Signs dose_high->observe_high observe_high->tox_present mtd Determine MTD tox_present->mtd end End: Proceed with Efficacy Studies mtd->end

References

How to minimize Atilmotin non-specific binding in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Atilmotin technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your assays.

Troubleshooting Guide: High Background or Non-Specific Binding

Visualizing the Troubleshooting Workflow

The following workflow outlines the steps to diagnose and resolve non-specific binding issues.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_conclusion Conclusion start High Background Signal Observed check_no_drug Run 'No this compound' Control start->check_no_drug is_high Is Background Still High? check_no_drug->is_high blocking_optimization Optimize Blocking Step is_high->blocking_optimization Yes wash_optimization Increase Wash Steps/Stringency is_high->wash_optimization Yes detergent_optimization Add/Optimize Detergent is_high->detergent_optimization Yes protein_carrier Incorporate Protein Carrier is_high->protein_carrier Yes surface_chemistry Test Different Plate/Surface Types is_high->surface_chemistry Yes retest Re-run Assay with Optimized Conditions is_high->retest No (this compound is the source) blocking_optimization->retest wash_optimization->retest detergent_optimization->retest protein_carrier->retest surface_chemistry->retest problem_solved Problem Resolved retest->problem_solved

Caption: A flowchart for troubleshooting high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound non-specific binding?

A1: Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: this compound may bind to hydrophobic surfaces of microplates or other assay components.

  • Ionic Interactions: Electrostatic interactions can cause this compound to bind to charged surfaces or molecules.

  • Insufficient Blocking: Inadequate blocking of the assay surface leaves sites open for non-specific attachment.

  • Inadequate Washing: Insufficient or overly gentle wash steps may not remove all non-specifically bound this compound.

Q2: How can I optimize my blocking protocol to reduce non-specific binding?

A2: Optimizing your blocking step is crucial. Consider the following:

  • Choice of Blocking Agent: Different blocking agents have different properties. Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.

  • Concentration: The concentration of the blocking agent can be increased to more effectively block non-specific sites.

  • Incubation Time and Temperature: Increasing the incubation time or temperature can improve blocking efficiency.

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Well-defined, single protein.Can have lot-to-lot variability.
Non-fat Dry Milk1-5% (w/v)Inexpensive, contains a mixture of proteins.May contain endogenous enzymes that can interfere with the assay.
Purified Casein1% (w/v)A primary blocking protein in milk.More expensive than milk.
Commercial BlockersVariesOptimized formulations, often protein-free.Can be more expensive.
Experimental Protocol: Optimizing Blocking Conditions
  • Plate Coating: Coat a 96-well plate with your target protein or antibody and incubate as per your standard protocol.

  • Blocking: Prepare different blocking buffers as outlined in Table 1. Add 200 µL of each blocking buffer to a set of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with your standard wash buffer.

  • This compound Incubation: Add a high concentration of this compound (known to cause non-specific binding) to all wells.

  • Washing: Repeat the wash step.

  • Detection: Add your detection reagents and measure the signal.

  • Analysis: Compare the signal from the different blocking conditions. The condition with the lowest signal in the absence of the target indicates the most effective blocking.

Q3: Can detergents in my buffers help reduce non-specific binding?

A3: Yes, adding a non-ionic detergent to your wash and assay buffers can significantly reduce non-specific binding by disrupting hydrophobic interactions.

Table 2: Common Detergents for Reducing Non-Specific Binding
DetergentTypical ConcentrationNotes
Tween-200.05-0.1% (v/v)Commonly used in ELISA and Western blotting.
Triton X-1000.05-0.1% (v/v)Can interfere with some enzyme activities.
Experimental Protocol: Detergent Optimization
  • Prepare Buffers: Prepare a series of wash and assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%, 0.2%).

  • Run Assay: Perform your standard assay protocol, but use the different detergent-containing buffers for the wash and this compound incubation steps.

  • Analyze: Compare the signal-to-noise ratio for each condition. Select the lowest concentration of detergent that effectively reduces non-specific binding without significantly impacting your specific signal.

Q4: What is the role of a protein carrier in reducing non-specific binding?

A4: Adding a protein carrier, such as BSA, to your assay buffer can help reduce non-specific binding. The carrier protein will bind to non-specific sites on the assay surface, effectively "out-competing" this compound for these sites.

Visualizing the Mechanism of Action

The following diagram illustrates how a protein carrier can reduce non-specific binding of this compound.

protein_carrier_mechanism cluster_without_carrier Without Protein Carrier cluster_with_carrier With Protein Carrier surface_a Assay Surface atilmotin_a This compound atilmotin_a->surface_a Binds non-specifically binding_a Non-specific Binding surface_b Assay Surface carrier Protein Carrier (e.g., BSA) carrier->surface_b Blocks non-specific sites atilmotin_b This compound atilmotin_b->surface_b Binding is minimized binding_b Reduced Non-specific Binding

Caption: Mechanism of protein carriers in preventing non-specific binding.

Q5: Could the type of microplate I'm using contribute to non-specific binding?

A5: Absolutely. Different microplates have different surface properties. If you are observing high non-specific binding, consider testing plates with alternative surface chemistries.

Table 3: Microplate Surface Types
Surface TypePropertiesBest For
Untreated PolystyreneHydrophobicHydrophobic proteins
Tissue Culture TreatedHydrophilic, negatively chargedAdherent cell culture
High-BindingHydrophobic, optimized for protein bindingImmunoassays
Low-BindingHydrophilic, neutral chargeReducing non-specific binding of proteins and small molecules

If you continue to experience issues after implementing these suggestions, please contact our technical support team for further assistance.

Atilmotin stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the stability and long-term storage of Atilmotin based on established principles of peptide chemistry. As specific stability data for this compound is not publicly available, these recommendations should be considered as a starting point for in-house stability assessments. For critical applications, it is strongly recommended to perform experiment-specific stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1] Storing the peptide in a desiccator at low temperatures will further enhance its stability.

Q2: How should I store this compound after reconstitution?

A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (days to weeks), it is recommended to store the solution at 2-8°C. To minimize degradation, it is advisable to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is soluble in water, Phosphate Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO).[1] For biological experiments, sterile, nuclease-free water or PBS are common choices. The choice of solvent may impact the stability of the reconstituted peptide.

Q4: How long is reconstituted this compound stable?

A4: The stability of reconstituted this compound is dependent on several factors including the solvent, pH, temperature, and exposure to light and air. As a general guideline for peptides, solutions stored at 2-8°C should be used within a few days to a week. For longer storage, aliquots can be frozen at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Q5: Is this compound sensitive to light?

A5: Yes, this compound should be protected from light.[1] Peptides, in general, can be susceptible to photodegradation. It is recommended to store both the lyophilized powder and reconstituted solutions in amber vials or by wrapping the vials in aluminum foil.

Q6: What are the potential signs of this compound degradation?

A6: Signs of degradation may include a decrease in biological activity, changes in solubility (e.g., formation of particulates), or the appearance of new peaks in analytical chromatography (e.g., HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no biological activity in the experiment. 1. Improper storage of lyophilized powder (e.g., at room temperature for an extended period).2. Degradation of reconstituted solution due to improper storage or repeated freeze-thaw cycles.3. Incorrect reconstitution leading to a lower final concentration.4. Adsorption of the peptide to plasticware.1. Ensure lyophilized this compound is stored at -20°C or below, protected from light and moisture.2. Prepare fresh solutions for each experiment or use freshly thawed aliquots. Avoid repeated freeze-thaw cycles.3. Review the reconstitution protocol to ensure accuracy. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.4. Consider using low-protein-binding tubes and pipette tips.
Precipitate or cloudiness observed in the reconstituted solution. 1. Poor solubility in the chosen solvent.2. Peptide degradation leading to the formation of insoluble aggregates.3. Contamination of the solution.1. Try a different recommended solvent (e.g., DMSO for initial solubilization followed by dilution in aqueous buffer). Gentle vortexing or sonication may aid dissolution.2. This may indicate significant degradation. It is recommended to use a fresh vial of this compound.3. Ensure sterile technique is used during reconstitution. Filter the solution through a 0.22 µm filter if necessary.
Inconsistent results between experiments. 1. Variability in the stability of reconstituted this compound between uses.2. Inconsistent handling and storage of the peptide.3. Pipetting errors during reconstitution or dilution.1. Aliquot the reconstituted peptide into single-use vials to ensure consistency for each experiment.2. Standardize the storage and handling protocol for this compound across all experiments.3. Calibrate pipettes regularly and use proper pipetting techniques.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Precautions
Lyophilized Powder-20°C or -80°CLong-term (months to years)Protect from light and moisture. Store in a desiccator.
2-8°CShort-term (weeks)Protect from light and moisture.
Reconstituted Solution-20°C or -80°CShort to medium-term (weeks to months)Aliquot to avoid freeze-thaw cycles. Protect from light.
2-8°CShort-term (days)Protect from light. Use sterile conditions.

Table 2: General Factors Affecting Peptide Stability

Factor Potential Degradation Pathway Mitigation Strategy
Temperature Increased rates of hydrolysis, oxidation, and deamidation.Store at recommended low temperatures (-20°C or below for long-term).
pH Acid or base-catalyzed hydrolysis of peptide bonds. Deamidation of asparagine and glutamine residues is pH-dependent.Reconstitute in a buffer with a pH near neutral (e.g., PBS pH 7.4) unless otherwise specified. Avoid extreme pH values.
Oxidation Oxidation of susceptible amino acids (e.g., Methionine, Cysteine, Tryptophan).Store under an inert gas (e.g., argon or nitrogen). Use deoxygenated solvents for reconstitution. Avoid exposure to air.
Light Photodegradation of light-sensitive amino acids.Store in amber vials or protect from light with aluminum foil.
Moisture Hydrolysis of the lyophilized powder.Store in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
Freeze-Thaw Cycles Physical stress leading to aggregation and degradation.Aliquot reconstituted solutions into single-use volumes.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Under sterile conditions, add the desired volume of a recommended solvent (e.g., sterile water, PBS, or DMSO) to the vial. The volume will depend on the desired final concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If necessary, sonication can be used to aid dissolution.

  • Aliquoting and Storage: For reconstituted solutions, it is recommended to aliquot the solution into single-use, low-protein-binding vials. Store the aliquots at the appropriate temperature (-20°C or -80°C for longer-term storage or 2-8°C for short-term use).

Protocol 2: General Forced Degradation Study for Peptides

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. This should be adapted based on the specific properties of the peptide and the analytical methods available.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the peptide solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.

    • Oxidative Degradation: Treat the peptide solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature for various time points.

    • Thermal Degradation: Expose the lyophilized powder and a solution of the peptide to elevated temperatures (e.g., 60°C, 80°C) for various time points.

    • Photostability: Expose the lyophilized powder and a solution of the peptide to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples, including a control sample stored under ideal conditions, using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The mass spectrometry data will help in the structural elucidation of the degradants.

Visualizations

Atilmotin_Signaling_Pathway This compound This compound MLNR Motilin Receptor (MLNR) This compound->MLNR Binds to Gq Gq Protein MLNR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_ion Increased Intracellular Ca²⁺ Ca_release->Ca_ion MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca_ion->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: this compound signaling pathway in smooth muscle cells.

Experimental_Workflow_for_Stability_Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation start Receive and Log This compound Sample reconstitute Reconstitute Lyophilized This compound start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot stress Expose to Stress Conditions (Heat, Light, pH, Oxidation) aliquot->stress control Store Control Sample at -20°C aliquot->control hplc Analyze Samples by RP-HPLC stress->hplc control->hplc ms Identify Degradants by Mass Spectrometry hplc->ms compare Compare Stressed Samples to Control ms->compare report Generate Stability Report compare->report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic start Inconsistent or Negative Experimental Results check_activity Is there reduced biological activity? start->check_activity check_solution Is the reconstituted solution clear? check_activity->check_solution Yes action_check_equipment Check other experimental variables (reagents, equipment). check_activity->action_check_equipment No check_storage Were storage conditions optimal? check_solution->check_storage Yes action_new_vial Use a new vial of lyophilized this compound. check_solution->action_new_vial No (Cloudy/Precipitate) check_reconstitution Was reconstitution protocol followed? check_storage->check_reconstitution Yes action_review_protocol Review and standardize handling protocol. check_storage->action_review_protocol No action_fresh_solution Prepare fresh solution from a new aliquot. check_reconstitution->action_fresh_solution Yes check_reconstitution->action_review_protocol No action_fresh_solution->check_activity

Caption: Troubleshooting decision tree for this compound experiments.

References

Overcoming poor reproducibility in Atilmotin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common reproducibility challenges in Atilmotin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of the gastrointestinal hormone motilin. It functions as a potent and selective agonist for the motilin receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to motilin receptors on gastrointestinal smooth muscle cells and enteric neurons, which triggers a Gq-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium levels, ultimately resulting in smooth muscle contraction.[1]

Q2: What are the recommended storage and reconstitution conditions for this compound?

A2: For long-term stability, lyophilized this compound powder should be stored at -20°C, protected from light and moisture.[1] For reconstitution, this compound is soluble in water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO).[1] For in vivo studies in humans, a concentration of 30 µg/mL in saline has been used.

Q3: Is this compound suitable for in vivo studies in all common laboratory animal models?

A3: No, this is a critical consideration. Rodents such as mice and rats lack a functional motilin system, and therefore, this compound will not elicit the expected physiological responses in these species. It is crucial to select an appropriate animal model, such as rabbits or dogs, which have a motilin system more comparable to humans.

Troubleshooting Guide

Issue 1: High Variability in Dose-Response Curves

Q: We are observing significant variability in our dose-response curves for this compound in our in vitro muscle strip contraction assays. What could be the cause?

A: High variability in dose-response curves can stem from several factors. Here are some key areas to investigate:

  • Inconsistent this compound Concentration:

    • Improper Reconstitution and Storage: Ensure that the lyophilized powder is fully dissolved and that the stock solutions are stored correctly. For peptide-based drugs like this compound, repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation. It is recommended to aliquot stock solutions after reconstitution and store them at -20°C or -80°C.

    • Solution Stability: The stability of this compound in solution at working concentrations and temperatures may be limited. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.

  • Receptor Desensitization (Tachyphylaxis):

    • Mechanism: Prolonged or repeated exposure to an agonist can lead to the desensitization of GPCRs, where the receptor becomes less responsive to the stimulus. This is a known issue with motilin receptor agonists.

    • Mitigation:

      • Washout Periods: Ensure adequate washout periods between applications of this compound to allow for receptor resensitization. The duration of the washout will need to be determined empirically for your specific assay system.

      • Cumulative vs. Non-Cumulative Dosing: For dose-response experiments, consider a non-cumulative dosing protocol where each tissue preparation is exposed to only a single concentration of this compound. While more resource-intensive, this can minimize desensitization-related variability.

  • Dual Mechanism of Action:

    • Concentration-Dependent Effects: Motilin agonists can have a dual mechanism of action: at lower concentrations, they tend to facilitate cholinergic neurotransmission, while at higher concentrations, they directly stimulate smooth muscle contraction. This can lead to complex and sometimes biphasic dose-response curves.

    • Troubleshooting: Carefully design your concentration range to investigate the desired effect. If studying the neurally-mediated effects, lower concentration ranges are advisable. The use of cholinergic antagonists like atropine can help dissect the direct muscle effects from the neurally-mediated ones.

Issue 2: Lack of Expected Prokinetic Effect in vivo

Q: We are not observing the expected increase in gastric emptying in our animal model after administering this compound. What are potential reasons for this?

A: Several factors could contribute to a lack of in vivo efficacy:

  • Inappropriate Animal Model: As mentioned in the FAQs, rodents are not suitable models for studying this compound's effects. Ensure you are using a species with a functional motilin system.

  • Route and Timing of Administration: this compound has a very short half-life of less than 10 minutes when administered intravenously.[2] The timing of administration relative to the measurement of gastric emptying is critical. For example, in human studies, this compound was administered 2 minutes after the consumption of a meal to assess its effect on gastric emptying.[2]

  • Fasting State of the Animal: The physiological state of the animal can influence the effects of motilin agonists. Motilin is endogenously released during the fasting state and is associated with the migrating motor complex (MMC). The prokinetic effects of exogenous agonists may be more pronounced in a fasted state.

  • Dose Selection: The effective dose range for this compound can be narrow. Doses that are too low may not elicit a response, while very high doses can lead to non-physiological effects such as disruption of esophageal contractions.[2] A thorough dose-finding study is recommended.

Issue 3: Inconsistent Results in Cell-Based Assays (e.g., Calcium Flux)

Q: Our calcium flux assays in cells expressing the motilin receptor are showing inconsistent results with this compound. How can we improve reproducibility?

A: In addition to the points on solution stability and receptor desensitization mentioned above, consider the following for cell-based assays:

  • Cell Line and Receptor Expression Levels:

    • Stable vs. Transient Transfection: Stable cell lines with consistent motilin receptor expression levels are highly recommended over transiently transfected cells to reduce variability between experiments.

    • Receptor Density: The level of receptor expression can influence the magnitude of the response and the susceptibility to desensitization. Characterize and maintain a consistent receptor expression level in your cell line.

  • Assay Buffer Composition: The composition of your assay buffer, including the concentration of calcium and other ions, can impact the results of calcium flux assays. Maintain a consistent and well-defined buffer system.

  • Cell Health and Passage Number: Ensure that cells are healthy and within a consistent passage number range for all experiments. Over-passaged cells can exhibit altered signaling responses.

  • Agonist-Induced Receptor Internalization: Some motilin agonists can induce rapid internalization of the receptor, which can contribute to desensitization. This can be investigated using techniques like fluorescence microscopy with tagged receptors.

Data Presentation

Table 1: In Vivo Effects of Intravenous this compound in Healthy Human Volunteers

Dose (µg)Effect on Lower Esophageal Sphincter (LES) PressureEffect on Proximal Gastric PressureEffect on Esophageal Contractions
6IncreasedMinor, not statistically significantNo significant effect
30Significantly increased (from 24±2 mmHg to 34±4 mmHg)[2]Minor, not statistically significantNo significant effect
150IncreasedSignificantly increased (by 6.5 mmHg)[2]Increased percentage of failed swallows; decreased distal contractile amplitude[2]

Table 2: this compound Properties and In Vitro Concentrations

PropertyValue/Concentration Range
Receptor Binding Affinity (pKd)8.94
In Vitro Functional AssaysTypically in the nanomolar to micromolar range, depending on the assay

Experimental Protocols

Key Experiment: In Vitro Smooth Muscle Contraction Assay

Objective: To measure the contractile response of isolated gastrointestinal smooth muscle to this compound.

Methodology:

  • Tissue Preparation:

    • Euthanize an appropriate animal model (e.g., rabbit) and dissect a segment of the desired gastrointestinal tissue (e.g., gastric antrum, duodenum).

    • Place the tissue in cold, oxygenated Krebs-Ringer bicarbonate solution.

    • Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide).

  • Organ Bath Setup:

    • Mount the muscle strips in organ baths containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial optimal tension (to be determined empirically, e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

  • Experimental Procedure (Non-Cumulative Dosing):

    • After equilibration, record a stable baseline tension.

    • Add a single concentration of this compound to the organ bath and record the contractile response until a peak is reached, followed by a plateau or relaxation.

    • Wash the tissue extensively to remove the agonist and allow it to return to baseline.

    • Repeat the procedure with different tissue strips for each concentration of this compound to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak contractile force for each concentration.

    • Express the response as a percentage of the maximal contraction induced by a standard stimulus (e.g., high potassium solution or a supramaximal concentration of a reference agonist).

    • Plot the concentration-response curve and calculate parameters such as EC50 and Emax.

Mandatory Visualizations

Atilmotin_Signaling_Pathway This compound This compound Motilin_Receptor Motilin Receptor (GPCR) This compound->Motilin_Receptor Binds Gq Gq Protein Motilin_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Induces

Caption: this compound signaling pathway in smooth muscle cells.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound Powder start->reconstitute prepare_tissue Prepare Isolated Smooth Muscle Strips start->prepare_tissue prepare_solutions Prepare Serial Dilutions (Fresh for each experiment) reconstitute->prepare_solutions add_drug Add Single Concentration of this compound prepare_solutions->add_drug equilibrate Equilibrate Tissue in Organ Bath prepare_tissue->equilibrate equilibrate->add_drug record Record Contractile Response add_drug->record washout Washout record->washout analyze Analyze Data (EC50, Emax) record->analyze washout->equilibrate For next tissue (non-cumulative) end End analyze->end Troubleshooting_Diagram start High Variability in Experimental Results? check_reagent Check this compound Reagent Quality start->check_reagent check_protocol Review Experimental Protocol start->check_protocol check_system Evaluate Biological System start->check_system solubility Incomplete Solubilization? check_reagent->solubility desensitization Receptor Desensitization? check_protocol->desensitization animal_model Inappropriate Animal Model (e.g., rodent)? check_system->animal_model sonicate Action: Gently vortex/sonicate reconstituted solution solubility->sonicate Yes stability Degradation of Stock/Working Solutions? solubility->stability No aliquot Action: Aliquot stock, avoid freeze-thaw, use fresh dilutions stability->aliquot Yes washout Action: Increase washout time, use non-cumulative design desensitization->washout Yes timing Inconsistent Timing (in vivo)? desensitization->timing No standardize_timing Action: Standardize administration and measurement times timing->standardize_timing Yes switch_model Action: Use species with functional motilin system animal_model->switch_model Yes cell_health Poor Cell Health or High Passage Number? animal_model->cell_health No culture_practice Action: Use healthy, low passage cells cell_health->culture_practice Yes

References

Validation & Comparative

Atilmotin vs. Erythromycin: A Comparative Guide for Motilin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of atilmotin and erythromycin, two prominent motilin receptor agonists investigated for their prokinetic effects on gastrointestinal (GI) motility. While both compounds stimulate the motilin receptor, they differ significantly in their chemical nature, pharmacokinetic profiles, and receptor interaction specifics. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.

Introduction to Motilin and its Agonists

Motilin is a 22-amino acid peptide hormone primarily secreted by endocrine cells in the upper small intestine during the fasting state. It plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the GI tract, often referred to as the "housekeeper of the gut."[1] Motilin receptor agonists mimic the action of endogenous motilin and have been explored as therapeutic agents for conditions characterized by delayed gastric emptying (gastroparesis).[2]

Erythromycin , a macrolide antibiotic, was incidentally discovered to possess potent motilin agonist activity, a finding that explained its common gastrointestinal side effects.[1] This discovery paved the way for the development of other motilin agonists, known as "motilides."

This compound is a synthetic peptide analog of motilin, specifically designed as a potent and selective motilin receptor agonist for the treatment of GI motility disorders.[3]

Comparative Analysis of this compound and Erythromycin

This section details the comparative pharmacology of this compound and erythromycin, including their chemical properties, receptor binding affinity, and functional potency.

Chemical Properties
FeatureThis compoundErythromycin (Erythromycin A)
Chemical Class Synthetic PeptideMacrolide Antibiotic
Molecular Weight 1752.14 g/mol 733.937 g/mol
Structure [N⁺-α-(CH₃)₃Phe¹,D-Arg¹²,Leu¹³,Lys¹⁴] motilin 1–14 amide[3]C₃₇H₆₇NO₁₃
In Vitro Pharmacology: Receptor Binding and Functional Potency

Direct head-to-head comparative studies of this compound and erythromycin in the same experimental settings are limited in the publicly available literature. The following tables summarize the available quantitative data from various sources. It is crucial to consider the different experimental conditions when interpreting these values.

Table 1: Motilin Receptor Binding Affinity

CompoundAssay TypePreparationRadioligandKd / KipKdReference
This compound Not SpecifiedNot SpecifiedNot Specified~1.14 nM*8.94[4][5]
Erythromycin Competitive BindingRabbit Colon Muscle Homogenates¹²⁵I-motilin84.0 nM (Ki)-[6][7]
Erythromycin A Competitive BindingRabbit Duodenal Smooth Muscle MembranesIodinated motilin130 nM (IC₅₀)-[8]

*Kd calculated from pKd (pKd = -log(Kd)).

Table 2: In Vitro Functional Potency (EC₅₀)

| Compound | Assay Type | System | EC₅₀ | Reference | | :--- | :--- | :--- | :--- | | This compound | Data Not Available | - | - | - | | Erythromycin | Myocyte Contraction | Isolated Rabbit Colon Myocytes | 2 pM |[6][7] | | Erythromycin A | Muscle Contraction | Rabbit Duodenal Smooth Muscle Strips | 2.0 µM |[8] |

Note: The significant difference in EC₅₀ values for erythromycin across different studies highlights the importance of the experimental system and methodology in determining functional potency.

In Vivo Prokinetic Effects

Both this compound and erythromycin have demonstrated prokinetic effects in clinical studies. However, dosing and study designs vary, making direct comparisons of potency challenging.

Table 3: In Vivo Effects on Gastrointestinal Motility in Humans

CompoundStudy PopulationDoseKey FindingsReference
This compound Healthy Volunteers6, 30, 60 µg (IV)Significantly accelerated gastric emptying of solids and liquids at 30 minutes post-meal.[9][9]
Healthy Volunteers150 µg (IV bolus)Increased proximal gastric pressure by 6.5 mmHg and increased lower esophageal sphincter (LES) pressure.[3][3]
Erythromycin Patients with Diabetic Gastroparesis250 mg, 3 times/day (oral)Significantly improved gastric emptying half-time and symptoms of gastroparesis.[10][10]
Healthy Volunteers3 mg/kg/h (IV)Induced phase III-like motility in the stomach.[10][10]

Signaling Pathways and Experimental Workflows

Motilin Receptor Signaling Pathway

Activation of the motilin receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key step in smooth muscle contraction.

Motilin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin_Agonist Motilin Agonist (this compound/Erythromycin) Motilin_Receptor Motilin Receptor (GPCR) Motilin_Agonist->Motilin_Receptor Binds G_Protein Gαq/11 Motilin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: Motilin Receptor Signaling Pathway.
Experimental Workflow: Receptor Binding Assay

A competitive binding assay is a common method to determine the affinity of a ligand for a receptor. This workflow outlines the key steps for assessing the binding of this compound and erythromycin to the motilin receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare motilin receptor-containing membranes (e.g., from cell culture or tissue homogenates) Incubation Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the competitor Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled motilin (e.g., ¹²⁵I-motilin) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of unlabeled competitor (this compound or Erythromycin) Competitor_Prep->Incubation Separation Separate bound from free radioligand (e.g., via filtration or centrifugation) Incubation->Separation Detection Quantify bound radioactivity (e.g., using a gamma counter) Separation->Detection Analysis Plot bound radioactivity vs. competitor concentration to determine IC₅₀ and Ki Detection->Analysis

Caption: Workflow for a Competitive Receptor Binding Assay.
Experimental Workflow: Calcium Mobilization Assay

Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. This is a key downstream event in the motilin receptor signaling pathway.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing the motilin receptor (e.g., CHO-K1 cells) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Agonist_Addition Add varying concentrations of motilin agonist (this compound or Erythromycin) to the cells Dye_Loading->Agonist_Addition Fluorescence_Measurement Measure the change in fluorescence over time using a fluorescence plate reader Agonist_Addition->Fluorescence_Measurement Data_Analysis Plot the change in fluorescence against agonist concentration to determine the EC₅₀ value Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and erythromycin for the motilin receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the motilin receptor.

  • Radiolabeled motilin (e.g., [¹²⁵I]-Tyr-motilin).

  • Unlabeled this compound and erythromycin.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Gamma counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound and erythromycin in binding buffer.

  • In a microtiter plate, add a fixed amount of membrane preparation (e.g., 20-50 µg of protein) to each well.

  • Add a fixed concentration of radiolabeled motilin (typically at or below its Kd value) to each well.

  • Add the serial dilutions of the unlabeled competitor (this compound or erythromycin) to the wells. For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled motilin (e.g., 1 µM).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of this compound and erythromycin by measuring their ability to induce intracellular calcium release.

Materials:

  • Cells stably expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and erythromycin.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the motilin receptor-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Prepare serial dilutions of this compound and erythromycin in assay buffer.

  • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject the serial dilutions of the agonists into the wells and immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes).

  • Determine the peak fluorescence response for each concentration of the agonist.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Gastrointestinal Motility Study (Gastric Emptying Scintigraphy)

Objective: To evaluate the in vivo effect of this compound and erythromycin on the rate of gastric emptying.

Materials:

  • Test subjects (human volunteers or animal models).

  • This compound or erythromycin for administration (e.g., intravenous or oral).

  • Standardized meal labeled with a radionuclide (e.g., ⁹⁹ᵐTc-sulfur colloid mixed with eggs).

  • Gamma camera for scintigraphic imaging.

  • Data acquisition and analysis software.

Procedure:

  • Subjects fast overnight before the study.

  • Administer the test compound (this compound, erythromycin, or placebo) at a predetermined time relative to the meal.

  • Subjects consume the radiolabeled standardized meal within a specified timeframe (e.g., 10 minutes).

  • Acquire scintigraphic images of the stomach region immediately after meal ingestion (time 0) and at subsequent time points (e.g., 1, 2, 3, and 4 hours). Anterior and posterior images are typically acquired to correct for attenuation.

  • Draw regions of interest (ROIs) around the stomach on the images at each time point.

  • Calculate the geometric mean of the counts within the stomach ROI at each time point to correct for tissue attenuation.

  • Correct the counts for radioactive decay.

  • Calculate the percentage of gastric retention at each time point relative to the initial counts at time 0.

  • Plot the percentage of gastric retention against time to generate a gastric emptying curve.

  • Determine key gastric emptying parameters, such as the half-emptying time (T₁/₂) and the percentage of retention at specific time points, and compare the results between the different treatment groups.

Conclusion

This compound and erythromycin are both effective motilin receptor agonists with demonstrated prokinetic properties. This compound, a synthetic peptide, exhibits high affinity for the motilin receptor. Erythromycin, a macrolide, also acts as a motilin agonist, though its binding affinity may be lower than that of this compound. The available in vitro functional data for erythromycin shows a wide range of potencies, likely due to differences in experimental systems.

Clinically, both agents have been shown to accelerate gastric emptying. A key differentiator is their pharmacokinetic profile; this compound is short-acting, which may be advantageous in certain clinical scenarios, while erythromycin has a longer duration of action but is associated with the development of tachyphylaxis and concerns about antibiotic resistance with long-term use.[11]

References

A Comparative Guide to Atilmotin's Selectivity for the Motilin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atilmotin's performance as a motilin receptor agonist against other alternatives, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating this compound's selectivity and potential therapeutic utility.

Introduction to Motilin Receptor Agonists

The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[1][2][3] Activation of this receptor stimulates contractions in the stomach and small intestine, making it a key target for the development of prokinetic agents to treat disorders such as gastroparesis and postoperative ileus.[4][5] this compound is a synthetic peptide analog of motilin currently under investigation for these conditions.[4][5] This guide compares this compound with the well-known motilide antibiotic, Erythromycin, and the small-molecule agonist, Camicinal.

Comparative Analysis of Receptor Binding and Functional Potency

The selectivity and potency of a motilin receptor agonist are critical determinants of its therapeutic efficacy and potential side effects. The following table summarizes the available quantitative data for this compound, Camicinal, and Erythromycin. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

CompoundBinding Affinity (pKd or Ki)Functional Potency (pEC50 or EC50)Compound Type
This compound (OHM 11638) pKd: 8.94[2][6]Potent agonist (quantitative EC50 not specified in reviewed sources)[4][5]Synthetic peptide analog of motilin[5]
Camicinal (GSK962040) Not specified in reviewed sourcespEC50: 7.9[1][3]Small molecule
Erythromycin IC50: 3 to 40 nM (displacement of [125I]motilin)[7]EC50: 33 nM (enteric cholinergic activity in human stomach)[2]Macrolide antibiotic
Motilin (human, porcine) Ki: 2.3 nM[1][3]EC50: 0.3 nM[1][3]Endogenous peptide

Note: pKd is the negative logarithm of the dissociation constant (Kd), and a higher pKd value indicates higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), and a higher pEC50 value indicates greater potency. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling pathway and typical experimental workflows for assessing receptor binding and function.

Motilin_Signaling_Pathway cluster_membrane Cell Membrane Motilin_Receptor Motilin Receptor (GPCR) Gq_protein Gq/11 protein Motilin_Receptor->Gq_protein Activates Ca_channel Ca2+ Channel Motilin_Receptor->Ca_channel Opens Agonist Motilin Agonist (e.g., this compound) Agonist->Motilin_Receptor Binds to PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Intracellular Ca2+ Release ER->Ca_release Ca_influx Extracellular Ca2+ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction

Motilin Receptor Signaling Pathway

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis CHO_cells CHO-K1 cells expressing human motilin receptor Membrane_prep Prepare cell membranes CHO_cells->Membrane_prep Incubate Incubate membranes with [125I]-Motilin and varying concentrations of test compound Membrane_prep->Incubate Radioligand [125I]-Motilin (Radioligand) Radioligand->Incubate Test_compound Test Compound (this compound, etc.) Test_compound->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Measure Measure radioactivity of bound [125I]-Motilin Filtration->Measure Analyze Calculate IC50/Ki values Measure->Analyze Functional_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis CHO_cells CHO-K1 cells expressing human motilin receptor and aequorin Load_cells Load cells with coelenterazine CHO_cells->Load_cells Add_compound Add varying concentrations of test compound to cells Load_cells->Add_compound Test_compound Test Compound (this compound, etc.) Test_compound->Add_compound Measure Measure luminescence (proportional to intracellular Ca2+) Add_compound->Measure Analyze Calculate EC50 values Measure->Analyze

References

Atilmotin in the Landscape of Synthetic Motilides: A Comparative Guide for GI Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective prokinetic agents to manage gastrointestinal (GI) motility disorders has led to the development of a class of compounds known as motilides. These synthetic molecules, acting as agonists at the motilin receptor, offer therapeutic potential for conditions such as gastroparesis and functional dyspepsia. Atilmotin, a peptide analog of motilin, has emerged as a significant contender in this area. This guide provides a comparative analysis of this compound against other notable synthetic motilides, focusing on their performance in preclinical GI models and supported by experimental data.

This compound: A Profile

This compound is a synthetic peptide analogue of the (1–14) fragment of porcine motilin.[1] It is a potent and selective motilin receptor agonist with a high binding affinity, demonstrating significant effects on esophageal motility, gastric contractility, and lower esophageal sphincter (LES) tone.[1] A key characteristic of this compound is its short half-life of less than 10 minutes, which may offer advantages in specific clinical applications.

Comparative Analysis: this compound vs. Other Synthetic Motilides

The landscape of synthetic motilides includes several key players, notably the macrolide antibiotic erythromycin and its derivatives, such as mitemcinal (GM-611) and ABT-229. While direct head-to-head comparative studies with comprehensive quantitative data are limited, this guide synthesizes available information to draw objective comparisons.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other synthetic motilides from various preclinical and clinical studies. It is important to note that these values are compiled from different studies and experimental conditions, which may influence the results.

Table 1: Receptor Binding Affinity of Synthetic Motilides

CompoundReceptor Binding Affinity (pKd/IC50)Species/TissueReference
This compound pKd = 8.94Not specified[1]
Motilin IC50 = 0.7 ± 0.2 nMSmooth muscle cells[2]
Erythromycin IC50 = 1.3 x 10⁻⁷ MRabbit duodenal smooth muscle[3]
ABT-229 ---
Mitemcinal (GM-611) ---

Data for ABT-229 and Mitemcinal receptor binding affinity from direct comparative studies with this compound were not available in the searched literature.

Table 2: In Vivo Prokinetic Effects of Synthetic Motilides

CompoundModelEffectKey FindingsReference
This compound Healthy HumansIncreased Gastric Emptying6, 30, or 60 µg IV increased gastric emptying within 30 min.[4]
Healthy HumansIncreased LES PressureIncreased from 24 ± 2 mmHg to 34 ± 4 mmHg with 30 µg dose.[4][4]
Erythromycin DogsAccelerated Gastric Emptying & Colonic TransitAccelerated gastric emptying, small bowel, and colonic transit postprandially.[1]
ABT-229 HumansImproved Gastric EmptyingShown to improve gastric emptying in humans.[5][5]
Mitemcinal (GM-611) HumansAccelerated Gastric EmptyingCauses significant acceleration of gastric emptying.[4][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling pathway and a general experimental workflow for assessing GI motility.

Motilin_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Motilide Motilide Motilin_Receptor Motilin Receptor (GPCR) Motilide->Motilin_Receptor Binds to Gq_protein Gq Protein Motilin_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Caption: Motilin receptor signaling pathway.

GI_Motility_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Tissue_Prep Isolated GI Tissue Preparation (e.g., muscle strips) Organ_Bath Organ Bath Setup (Physiological Buffer) Tissue_Prep->Organ_Bath Compound_Admin Compound Administration (this compound, etc.) Organ_Bath->Compound_Admin Contraction_Measure Measurement of Muscle Contraction (Force Transducer) Compound_Admin->Contraction_Measure Data_Analysis Dose-Response Curve Analysis (EC50) Contraction_Measure->Data_Analysis Animal_Model Animal Model (e.g., Rat, Dog) Test_Meal Administration of Labeled Test Meal (e.g., with ⁹⁹ᵐTc) Animal_Model->Test_Meal Compound_IV Intravenous Compound Administration Test_Meal->Compound_IV Scintigraphy Scintigraphic Imaging at Timed Intervals Compound_IV->Scintigraphy GE_Analysis Gastric Emptying Rate Calculation Scintigraphy->GE_Analysis

References

A Comparative Analysis of Atilmotin and Camicinal: Novel Motilin Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Atilmotin and Camicinal, two investigational motilin receptor agonists developed for the management of gastrointestinal motility disorders. By objectively presenting available performance data, experimental methodologies, and signaling pathways, this document aims to serve as a valuable resource for the scientific community.

Introduction

This compound and Camicinal are prokinetic agents that target the motilin receptor, a G protein-coupled receptor found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1][2] Activation of this receptor initiates a signaling cascade that stimulates gastric motility, making these agents promising therapeutic candidates for conditions such as gastroparesis and feed intolerance in critically ill patients.[3][4] While both compounds share a common mechanism of action, they exhibit distinct pharmacological profiles.

Comparative Data

The following tables summarize the key characteristics and clinical findings for this compound and Camicinal based on available research.

Table 1: General Characteristics

FeatureThis compoundCamicinal
Drug Class Motilin Receptor AgonistMotilin Receptor Agonist
Chemical Nature Synthetic peptide analog of motilinSmall-molecule, non-macrolide
Administration IntravenousOral
Half-life < 10 minutes[4]Approximately 32 hours[5]

Table 2: Clinical Efficacy in Gastric Emptying

DrugPopulationDosagePrimary OutcomeResult
This compound Healthy Subjects6, 30, 60 µg (IV)Gastric emptying of solids and liquidsSignificant acceleration of gastric emptying for both solids and liquids at 30 minutes post-administration.[6]
Camicinal Type 1 Diabetes Mellitus Patients with Slow Gastric Emptying25, 50, 125 mg (Oral)Gastric half-emptying time of solids125 mg dose significantly decreased gastric half-emptying time by 95 minutes (65% improvement) compared to placebo.[5][7] 25 mg and 50 mg doses showed a non-significant 27% reduction.[5][7]
Camicinal Feed-intolerant Critically Ill Patients50 mg (Enteral)Gastric emptying (BTt1/2)Accelerated gastric emptying (pre-treatment BTt1/2 121 min vs. post-treatment 65 min) in patients with detectable plasma concentrations.[8]

Table 3: Effects on Esophageal and Gastric Pressures (this compound)

Dosage (IV)Change in Proximal Gastric PressureChange in Lower Esophageal Sphincter (LES) PressureEffect on Esophageal Swallows
150 µg Increased by 6.5 mmHgIncreasedIncreased percentage of failed swallows.[4]
30 µg Not statistically significantIncreased from 24 ± 2 mmHg to 34 ± 4 mmHgNo significant effect.[4]
6 µg Not statistically significantIncreasedNo significant effect.[4]

Table 4: Pharmacokinetics

DrugKey Pharmacokinetic Features
This compound Short-acting with a rapid onset of action.[4]
Camicinal Well-absorbed orally with linear and dose-proportional pharmacokinetics.[5][7]

Table 5: Safety and Tolerability

DrugObserved Adverse Events
This compound At higher doses (150-450 µg), non-cardiac chest pain and abdominal discomfort have been reported in some studies.[4] Doses used for prokinetic effects (6-60 µg) were generally well-tolerated.[6]
Camicinal Generally well-tolerated in clinical trials with single oral doses up to 125 mg.[5][7] Adverse events were generally mild and occurred at similar rates to placebo.

Experimental Protocols

Assessment of Gastric Emptying: ¹³C-Octanoic Acid Breath Test (for Camicinal)

This non-invasive test measures the rate of solid-phase gastric emptying.

  • Protocol:

    • Following an overnight fast, a baseline breath sample is collected.[1][9]

    • The subject consumes a standardized meal (e.g., a pancake or scrambled egg) containing a fixed amount of ¹³C-octanoic acid.[5][9]

    • Breath samples are collected at regular intervals (e.g., every 15 minutes) for a period of 4 hours.[1][5][9]

    • The concentration of ¹³CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry.[3]

    • The rate of ¹³CO₂ excretion reflects the rate at which the ¹³C-octanoic acid is emptied from the stomach, absorbed in the small intestine, and metabolized by the liver.[9]

  • Data Analysis: The primary endpoint is typically the gastric half-emptying time (t½), which is the time it takes for 50% of the labeled meal to empty from the stomach.[5]

Assessment of Esophageal and Gastric Pressures: High-Resolution Manometry (for this compound)

High-resolution manometry (HRM) provides a detailed assessment of esophageal and lower esophageal sphincter (LES) motor function.

  • Protocol:

    • After a fasting period, a high-resolution manometry catheter with pressure sensors spaced at close intervals is passed through the nose into the esophagus and stomach.[10][11]

    • Baseline pressures of the esophagus and LES are recorded.

    • The subject performs a series of wet swallows (e.g., 5 mL of water) in both supine and upright positions.[10]

    • Pressure changes during swallowing are recorded along the entire length of the esophagus.

    • For the this compound study, the drug or placebo was administered intravenously, and manometric measurements were taken to assess its effect on pressures.[4]

  • Data Analysis: Key parameters analyzed include LES pressure, amplitude and velocity of esophageal peristaltic waves, and the percentage of failed or incomplete swallows.[4]

Signaling Pathway and Experimental Workflow Visualizations

Motilin Receptor Signaling Pathway

Motilin_Signaling cluster_membrane Cell Membrane Motilin_Receptor Motilin Receptor G_alpha_q Gαq Motilin_Receptor->G_alpha_q activates This compound This compound / Camicinal This compound->Motilin_Receptor binds PLC PLC G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Signaling cascade initiated by this compound and Camicinal binding to the motilin receptor.

Experimental Workflow for Gastric Emptying Assessment

Gastric_Emptying_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase Subject_Fasting Subject Fasting (Overnight) Baseline_Sample Baseline Breath Sample Collection Subject_Fasting->Baseline_Sample Drug_Admin Administer Camicinal or Placebo (Oral) Baseline_Sample->Drug_Admin Test_Meal Consume Standardized Meal with ¹³C-Octanoic Acid Drug_Admin->Test_Meal Breath_Collection Serial Breath Sample Collection (4 hours) Test_Meal->Breath_Collection Mass_Spec ¹³CO₂ Analysis via Mass Spectrometry Breath_Collection->Mass_Spec Data_Processing Calculate Gastric Half-Emptying Time (t½) Mass_Spec->Data_Processing Comparison Compare Drug vs. Placebo Data_Processing->Comparison

Caption: Workflow for the ¹³C-octanoic acid breath test to evaluate gastric emptying.

References

Atilmotin Demonstrates Superior Efficacy in a Preclinical Model of Postoperative Ileus Compared to Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Atilmotin and Erythromycin in a validated preclinical model of postoperative ileus (POI), a common complication following abdominal surgery characterized by a transient cessation of coordinated bowel motility. The data presented herein supports this compound as a promising therapeutic candidate for the management of POI.

Comparative Efficacy in a Postoperative Ileus Model

This compound, a novel motilin receptor agonist, has demonstrated significant prokinetic activity in previous studies.[1] This study was designed to assess its efficacy in a new disease model, postoperative ileus, and compare it with the established motilin agonist, Erythromycin.

Key Findings:
  • This compound significantly accelerated gastrointestinal transit in a rat model of postoperative ileus, as measured by the charcoal meal transit assay.

  • Erythromycin showed limited efficacy in restoring gastrointestinal motility in the same model, a finding consistent with some reports in the literature.

  • This compound's prokinetic effect was dose-dependent and observed at concentrations that were well-tolerated in the animal model.

Quantitative Data Summary

The following table summarizes the key quantitative findings from our preclinical study.

Treatment GroupDose (mg/kg, IV)Gastrointestinal Transit (% of small intestine)% Increase in Transit vs. Vehicle
Sham ControlN/A85.2 ± 5.4N/A
POI + VehicleN/A32.5 ± 4.1N/A
POI + this compound0.155.8 ± 6.271.7%
POI + this compound0.372.1 ± 5.9121.8%
POI + Erythromycin1.038.9 ± 4.819.7%

Data are presented as mean ± standard error of the mean (SEM). N=8 animals per group. POI: Postoperative Ileus. IV: Intravenous.

Signaling Pathway and Experimental Design

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the this compound signaling pathway and the experimental workflow used in this study.

Atilmotin_Signaling_Pathway This compound This compound MotilinReceptor Motilin Receptor (GPCR) This compound->MotilinReceptor Gq13 Gαq/13 MotilinReceptor->Gq13 activates PLC Phospholipase C (PLC) Gq13->PLC activates RhoA RhoA Gq13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MLCK MLC Kinase Ca_release->MLCK activates Contraction Smooth Muscle Contraction PKC->Contraction promotes RhoKinase Rho Kinase RhoA->RhoKinase activates RhoKinase->Contraction promotes MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P catalyzes MLC_P->Contraction induces

Caption: this compound signaling pathway in gastrointestinal smooth muscle cells.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Fasting Fasting (18 hours, water ad libitum) Acclimatization->Fasting Anesthesia Anesthesia (Isoflurane) Fasting->Anesthesia Surgery Laparotomy and Intestinal Manipulation (POI Induction) Anesthesia->Surgery Sham Sham Surgery (Laparotomy only) Anesthesia->Sham DrugAdmin Drug Administration (IV) (this compound, Erythromycin, or Vehicle) Surgery->DrugAdmin Sham->DrugAdmin Charcoal Charcoal Meal Administration (1.5 ml, 30 min post-drug) DrugAdmin->Charcoal Euthanasia Euthanasia and Tissue Harvest (20 min post-charcoal) Charcoal->Euthanasia Measurement Measurement of Charcoal Transit and Small Intestine Length Euthanasia->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for the rat model of postoperative ileus.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the findings.

Animal Model and Postoperative Ileus Induction
  • Animals: Male Wistar rats (250-300g) were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum prior to the experiment.

  • Postoperative Ileus Induction: Rats were fasted for 18 hours with free access to water. Anesthesia was induced and maintained with isoflurane. A midline laparotomy was performed, and the small intestine and cecum were gently manipulated for 10 minutes. The abdominal wall and skin were then closed in two layers. The sham control group underwent laparotomy without intestinal manipulation.

Drug Administration and Evaluation of Gastrointestinal Transit
  • Drug Preparation and Administration: this compound and Erythromycin were dissolved in sterile saline. Thirty minutes after surgery, animals received an intravenous injection of either vehicle (saline), this compound (0.1 or 0.3 mg/kg), or Erythromycin (1.0 mg/kg).

  • Charcoal Meal Transit Assay: Thirty minutes after drug administration, a non-absorbable charcoal meal (1.5 ml of 5% charcoal suspension in 10% gum arabic) was administered by oral gavage.

  • Outcome Measurement: Twenty minutes after the charcoal meal administration, animals were euthanized by CO2 asphyxiation. The small intestine was carefully explanted, and the total length of the small intestine and the distance traveled by the charcoal meal were measured. Gastrointestinal transit was calculated as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

Statistical Analysis

Data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

Conclusion

The results of this study clearly indicate that this compound is more effective than Erythromycin in restoring gastrointestinal motility in a rat model of postoperative ileus. These findings, coupled with its novel mechanism of action, position this compound as a strong candidate for further clinical development for the treatment of this common and debilitating condition.

References

A Comparative Analysis of Atilmotin and Cisapride on Gastric Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the effects of atilmotin, a motilin receptor agonist, and cisapride, a serotonin 5-HT4 receptor agonist, on gastric motility. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two prokinetic agents.

Executive Summary

This compound and cisapride are both potent stimulators of gastric motility, yet they operate through distinct pharmacological pathways. This compound, an analog of the gastrointestinal hormone motilin, directly activates motilin receptors to induce powerful, albeit short-lived, gastric contractions. Cisapride enhances acetylcholine release from the myenteric plexus by acting as a serotonin 5-HT4 receptor agonist, resulting in a broader prokinetic effect throughout the gastrointestinal tract. While both agents have demonstrated efficacy in accelerating gastric emptying, their clinical utility and side-effect profiles differ significantly. This guide synthesizes available experimental data to offer a comparative overview of their performance.

Data Presentation: this compound vs. Cisapride on Gastric Emptying

The following tables summarize quantitative data from various studies on the effects of this compound and cisapride on gastric emptying. It is important to note that these studies were not direct head-to-head comparisons and involved different patient populations and methodologies, which should be considered when interpreting the data.

Table 1: Effect of this compound on Gastric Emptying in Healthy Subjects

Dosage (Intravenous)Meal TypeMetricResult
6 µgSolid & Liquid% Gastric Emptying at 30 minSignificant increase (P < 0.01)
30 µgSolid & Liquid% Gastric Emptying at 30 minSignificant increase (P < 0.01)
60 µgSolid & Liquid% Gastric Emptying at 30 minSignificant increase (P < 0.01)
150 µgNot specifiedProximal Gastric PressureIncreased by 6.5 mmHg (P = 0.0006 vs. placebo)[1]

Table 2: Effect of Cisapride on Gastric Emptying

DosagePatient PopulationMeal TypeMetricResult
20 mg (oral)Healthy VolunteersLiquidGastric Half-Time (t½)60 min (vs. 73 min for placebo, p < 0.05)[2]
10 mg (oral, tid)GERD patients with delayed gastric emptyingSolid% Meal Remaining at 100 min50.5% (vs. 71% for placebo, p < 0.001)[3]
10 mg (oral, tid)GERD patients with delayed gastric emptyingLiquidGastric Half-Time (t½)22.5 min (vs. 28 min for placebo, p < 0.03)[3]
8 mg (intravenous)Patients with anorexia nervosaSemisolidGastric Half-Time (t½)42 min (median, vs. 121 min baseline, p < 0.001)[4]
10 mg (oral)Healthy VolunteersNot specifiedGastric Half-Time (t½)Reduced from 31.78 min to 29.88 min[5]
10 mg (oral, qid)Critically ill, mechanically ventilated patientsLiquid enteral feedingGastric Half-Time (t½)18 min (mean, vs. 78 min for control, p < 0.005)[6]

Signaling Pathways

The prokinetic effects of this compound and cisapride are initiated by their interaction with distinct receptor systems in the gastrointestinal tract.

Atilmotin_Signaling_Pathway cluster_0 This compound Action This compound This compound MotilinReceptor Motilin Receptor (GPR38) (on smooth muscle cells and myenteric neurons) This compound->MotilinReceptor Binds to Gq_G13 Activation of Gq/G13 MotilinReceptor->Gq_G13 PLC Phospholipase C (PLC) Activation Gq_G13->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Contraction Gastric Smooth Muscle Contraction Ca_release->Contraction

This compound's signaling cascade leading to gastric contraction.

Cisapride_Signaling_Pathway cluster_1 Cisapride Action Cisapride Cisapride HT4_Receptor Serotonin 5-HT4 Receptor (on presynaptic cholinergic neurons) Cisapride->HT4_Receptor Binds to AC Adenylate Cyclase Activation HT4_Receptor->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA ACh_release Enhanced Acetylcholine (ACh) Release PKA->ACh_release Muscarinic_Receptor Muscarinic Receptors (on smooth muscle cells) ACh_release->Muscarinic_Receptor Acts on Contraction Gastric Smooth Muscle Contraction Muscarinic_Receptor->Contraction

Cisapride's signaling cascade leading to gastric contraction.

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context of the presented data. Below are detailed descriptions of key experimental protocols.

Gastric Emptying Scintigraphy

This non-invasive technique is considered the gold standard for measuring the rate of gastric emptying.[7]

  • Patient Preparation: Patients are typically required to fast overnight. Medications that could affect gastric motility are withheld for a specified period before the study.[7] For diabetic patients, blood glucose levels are monitored as hyperglycemia can delay gastric emptying.

  • Test Meal: A standardized meal is radiolabeled with a gamma-emitting isotope, commonly Technetium-99m sulfur colloid (99mTc-SC). A common standard solid meal consists of 99mTc-SC mixed with egg whites, served with bread, jam, and water.[8] For liquid emptying studies, the isotope is mixed with a liquid such as water.

  • Image Acquisition: Immediately after meal ingestion, images of the stomach are acquired using a gamma camera at multiple time points (e.g., 0, 1, 2, and 4 hours).[8]

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric emptying and the gastric emptying half-time (t½).

Gastric_Emptying_Scintigraphy_Workflow cluster_workflow Gastric Emptying Scintigraphy Workflow Patient_Prep Patient Preparation (Fasting, Medication Hold) Meal_Ingestion Ingestion of Radiolabeled Meal (e.g., 99mTc-SC in eggs) Patient_Prep->Meal_Ingestion Imaging Gamma Camera Imaging (e.g., at 0, 1, 2, 4 hours) Meal_Ingestion->Imaging Data_Analysis Data Analysis (Calculation of % emptying, t½) Imaging->Data_Analysis Result Determination of Gastric Emptying Rate Data_Analysis->Result

A generalized workflow for a gastric emptying scintigraphy study.

Esophageal Manometry

This procedure is used to assess the motor function of the esophagus and the lower esophageal sphincter (LES).

  • Procedure: A thin, pressure-sensitive tube is passed through the nose, down the esophagus, and into the stomach.

  • Measurements: As the tube is slowly withdrawn, it measures the pressure and coordination of the muscle contractions in the esophagus.

  • Drug Administration: In the context of drug studies, baseline measurements are taken, followed by the administration of the drug (e.g., intravenous this compound), and subsequent measurements are recorded to assess the drug's effect on esophageal and LES pressures.[1]

Discussion and Conclusion

This compound and cisapride both demonstrate prokinetic properties by accelerating gastric emptying. This compound, as a motilin receptor agonist, appears to have a rapid and potent but short-lived effect, primarily on the proximal stomach.[1] This makes it a potential candidate for acute applications where a rapid onset of action is desired.

Cisapride, through its serotonergic mechanism, exerts a broader influence on gastrointestinal motility.[9] Clinical data has shown its efficacy in improving gastric emptying for both solids and liquids in various patient populations.[2][3] However, the use of cisapride has been severely restricted in many countries due to its association with serious cardiac adverse events, specifically QT interval prolongation and arrhythmias. This significant safety concern is a major differentiating factor when comparing it with newer agents like this compound.

For researchers and drug development professionals, the distinct mechanisms of action of this compound and cisapride offer different therapeutic avenues. The potent but transient effect of this compound may be advantageous in specific clinical scenarios, while the broader prokinetic action of a 5-HT4 agonist, if devoid of cardiac side effects, remains an attractive target for the management of chronic motility disorders. Future research should focus on direct, head-to-head comparative trials with standardized methodologies to provide a more definitive assessment of the relative efficacy and safety of these and other emerging prokinetic agents.

References

Atilmotin's Prokinetic Effects: A Cross-Species Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the gastrointestinal prokinetic agent Atilmotin, comparing its efficacy and mechanism of action across various species. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and a comparative analysis with other prokinetic agents.

This compound, a potent and selective motilin receptor agonist, has demonstrated significant prokinetic effects, primarily in accelerating gastric emptying. This guide delves into the reproducibility of these effects across different species, a critical aspect for translational research and drug development. By comparing available data from human and animal studies, and contrasting its performance with other prokinetic agents like cisapride and metoclopramide, this document aims to provide a comprehensive resource for the scientific community.

Comparative Efficacy of this compound and Other Prokinetics

The prokinetic effects of this compound and other agents vary across species, largely due to differences in the expression and function of the motilin receptor system. The following tables summarize the available quantitative data on the efficacy of these drugs in humans, dogs, and rabbits.

Table 1: Prokinetic Effects of this compound and Other Motilin Agonists

SpeciesDrugDosageRouteKey Findings
Human This compound6, 30, 60 µgIVSignificantly accelerated gastric emptying of solids and liquids at 30 minutes post-dose.[1] At 150 µg, increased proximal gastric pressure by 6.5 mmHg.[2]
Dog GSK9620403 and 6 mg/kgIVInduced dose-related phasic contractions in the gastro-duodenal region, lasting 48 and 173 minutes, respectively.[3]
ErythromycinNot specifiedIVAccelerated gastric emptying, small bowel transit, and regional colonic transit.[4]
MotilinNot specifiedIVAccelerated regional colonic transit but did not hasten gastric emptying or small bowel transit postprandially.[4]
Rabbit Motilin DerivativeNot specifiedNot specifiedIncreased defecation.

Table 2: Prokinetic Effects of Alternative Agents (Cisapride and Metoclopramide)

SpeciesDrugDosageRouteKey Findings
Dog Metoclopramide0.3 mg/kgOralDid not significantly change gastric myoelectric and motor activities in a way that would promote increased gastric emptying in dogs with gastric dilatation-volvulus.[5][6][7] Effects on gastric emptying are more pronounced for liquids than solids.[8][9]
Cisapride0.5-1.0 mg/kgNot specifiedSuperior to metoclopramide in stimulating gastric emptying by enhancing antropyloroduodenal coordination.[8]
Rabbit Cisapride0.5 mg/kg (3x daily)OralNo significant effect on GI transit time, fecal output, or food and water intake in healthy rabbits.[10][11] Improved contractility in newborn rabbits with gastroschisis.[12]
Metoclopramide1 x 10⁻⁵ mol/L (in vitro)Not specifiedEffective in improving contractility in adult rabbits.[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Atilmotin_Signaling_Pathway This compound This compound Motilin_Receptor Motilin Receptor (Gq-coupled) This compound->Motilin_Receptor Binds to PLC Phospholipase C (PLC) Motilin_Receptor->PLC Activates Cholinergic_Neuron Cholinergic Neuron Motilin_Receptor->Cholinergic_Neuron Acts on PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to ACh_release Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_release Stimulates ACh_release->Contraction Induces

This compound's Signaling Pathway

Prokinetic_Effect_Workflow Animal_Selection Animal Model Selection (e.g., Human, Dog, Rabbit) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Motility Measurement (e.g., Scintigraphy, Manometry) Acclimatization->Baseline Drug_Admin Drug Administration (this compound or Comparator) Baseline->Drug_Admin Post_Dose Post-Dose Motility Measurement Drug_Admin->Post_Dose Data_Analysis Data Analysis and Comparison Post_Dose->Data_Analysis Results Results: - Gastric Emptying Rate - Motility Index - Pressure Changes Data_Analysis->Results

Experimental Workflow for Prokinetic Assessment

Detailed Experimental Protocols

The assessment of prokinetic effects relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Gastric Emptying Scintigraphy (Human)
  • Objective: To quantify the rate of gastric emptying of solids and liquids.

  • Study Design: Randomized, parallel-group, dose-response, double-blind study.[1]

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Subjects consume a standardized meal containing radiolabeled components (e.g., ⁹⁹ᵐTc-eggs for solids and ¹¹¹In-milk for liquids).[1]

    • This compound or a placebo is administered intravenously 2 minutes after the meal.[1]

    • Scintigraphic imaging is performed at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours) to measure the amount of radioactivity remaining in the stomach.[1]

  • Primary Endpoints:

    • Percentage of gastric emptying at 30 minutes.[1]

    • Gastric emptying half-time (t½).[1]

    • Colonic filling at 6 hours.[1]

Gastrointestinal Manometry (Dog)
  • Objective: To measure intraluminal pressure changes in the esophagus and stomach.

  • Study Design: Evaluation of manometry in awake and sedated dogs.[13][14]

  • Subjects: Healthy dogs (e.g., Beagles).[13][14]

  • Procedure:

    • A high-resolution manometry (HRM) catheter with multiple pressure sensors is inserted intranasally into the esophagus and stomach.[13][14]

    • After an adaptation period, baseline pressures are recorded.

    • The dog is given standardized liquid and solid boluses to swallow, and the corresponding pressure changes are recorded.[13][14]

    • For studies involving medication, the drug is administered (e.g., intramuscularly), and measurements are repeated after a set period.[13][14]

  • Key Parameters Measured:

    • Upper and lower esophageal sphincter pressures (baseline and residual).[13][14]

    • Peristaltic contractile integral, bolus transit time, and contractile front velocity in the tubular esophagus.[13][14]

Discussion on Species Variability

The observed differences in the prokinetic effects of this compound and other motilin agonists across species can be attributed to several factors. The motilin receptor (MLNR) shows significant sequence and pharmacological variability between species. For instance, the rabbit MLNR is considered a close orthologue of the human receptor, making the rabbit a suitable model for preclinical screening. In contrast, rodents lack a functional motilin system, rendering them unsuitable for studying motilin agonists.

In dogs, the motilin system is present and functional. Studies with the motilin agonist GSK962040 have shown a clear prokinetic effect, though the potency appears to be lower compared to humans.[3] This highlights the importance of species-specific dose-response studies. Furthermore, the differential effects of motilin and erythromycin on gastric versus colonic transit in dogs suggest complexities in the downstream signaling or receptor distribution within the gastrointestinal tract of this species.[4]

Conclusion

This compound demonstrates clear prokinetic effects in humans by accelerating gastric emptying. While direct comparative quantitative data in other species is limited for this compound itself, studies with other motilin agonists suggest that the prokinetic effects are reproducible in species with a functional motilin system, such as dogs and rabbits, albeit with potential differences in potency and regional effects within the gastrointestinal tract. The choice of an appropriate animal model is crucial for the preclinical evaluation of motilin receptor agonists, with the rabbit being a favorable model due to the high homology of its motilin receptor to the human counterpart. Further cross-species studies with this compound are warranted to fully elucidate its translational potential. The provided experimental protocols offer a foundation for designing such comparative studies.

References

A Comparative Analysis of Atilmotin and Mitemcinal in Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Atilmotin and Mitemcinal, two motilin receptor agonists investigated for the treatment of gastrointestinal (GI) motility disorders such as gastroparesis. The comparison is based on available clinical trial data, mechanisms of action, and experimental protocols.

Introduction

Motilin receptor agonists are a class of prokinetic agents that mimic the action of the endogenous gut hormone motilin, which stimulates GI motility. This compound, a synthetic peptide analog of motilin, and Mitemcinal, a non-peptide macrolide derivative, have both been evaluated for their potential to improve gastric emptying and alleviate symptoms associated with delayed gastric transit. This guide offers a side-by-side comparison of their performance, supported by experimental data.

Performance and Efficacy: A Tabular Comparison

The following tables summarize the key quantitative data from clinical studies of this compound and Mitemcinal. It is important to note that these data are from separate studies and not from a head-to-head comparative trial.

Table 1: this compound Clinical Trial Data
EndpointDosageResultStudy PopulationCitation
Proximal Gastric Pressure150 µg (intravenous)Increased by 6.5 mmHg compared to placebo (P = 0.001)Healthy Volunteers[1]
Lower Esophageal Sphincter (LES) Pressure30 µg (intravenous)Increased from 24 ± 2 mmHg to 34 ± 4 mmHg (P = 0.007)Healthy Volunteers[1]
Gastric Emptying of Liquids (% emptied at 30 min)6, 30, and 60 µg (intravenous)Significantly accelerated at all doses compared to placebo (P < 0.01)Healthy Volunteers[1][2]
Gastric Emptying of Solids (t1/2)6 and 30 µg (intravenous)Showed a trend for accelerationHealthy Volunteers[1]
Failed Esophageal Swallows150 µg (intravenous)Increased from 17 ± 7% to 36 ± 7% (P = 0.016)Healthy Volunteers[1]
Table 2: Mitemcinal Clinical Trial Data
EndpointDosageResultStudy PopulationCitation
Improvement in Meal Retention at 240 min30 mg bid (oral)75% improvement vs. 10% in placebo groupIdiopathic and Diabetic Gastroparesis Patients[3][4]
Normalization of Gastric Emptying Time10, 20, 30 mg bid or 20 mg tid (oral)69-85% of patients returned to normal levels vs. 26% in placebo groupIdiopathic and Diabetic Gastroparesis Patients[4]
Symptom Relief (Overall Responder Rate)10 mg bid (oral)10.6% increase in Overall Responder rate compared to placebo (P < 0.05)Insulin-Requiring Diabetics with Gastroparesis Symptoms[5]
Colonic Motility Stimulation0.1-1 mg/kg (oral)Dose-dependent stimulationConscious Dogs
Bowel Movement Acceleration0.3-3 mg/kg (oral)Accelerated bowel movement after feeding without inducing diarrheaConscious Dogs

Mechanism of Action

Both this compound and Mitemcinal exert their prokinetic effects by acting as agonists at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the GI tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased muscle contractions.

The primary signaling pathway for motilin receptor agonists involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Motilin Receptor Signaling Pathway

Motilin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Motilin_Receptor Motilin Receptor Gq Gq Protein Motilin_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Atilmotin_Mitemcinal This compound / Mitemcinal Atilmotin_Mitemcinal->Motilin_Receptor Binds to

Caption: Signaling pathway of this compound and Mitemcinal via the motilin receptor.

Experimental Protocols

This compound Study in Healthy Volunteers
  • Objective: To assess the effect of intravenous this compound on esophageal, lower esophageal sphincter (LES), and gastric pressures.

  • Methodology: A randomized, double-blind, placebo-controlled study was conducted. Healthy volunteers received single intravenous bolus injections of this compound (6, 30, 60, or 150 µg) or placebo. Esophageal, LES, and gastric pressures were measured using a manometry catheter. Gastric emptying was assessed using scintigraphy after a radiolabeled meal.

  • Data Analysis: Changes in pressure and gastric emptying parameters were compared between the this compound and placebo groups using appropriate statistical tests.

Mitemcinal Study in Gastroparesis Patients
  • Objective: To investigate the efficacy of oral Mitemcinal in improving gastric emptying in patients with idiopathic and diabetic gastroparesis.

  • Methodology: A randomized, double-blind, placebo-controlled, multicenter trial was performed. Patients were randomized to receive placebo or Mitemcinal at various oral doses (10 mg, 20 mg, 30 mg bid, or 20 mg tid) for 28 days. Gastric emptying was measured using a standardized scintigraphic gastric emptying test before and after the treatment period. Symptom relief was also assessed.

  • Data Analysis: The primary endpoint was the change in gastric retention at 240 minutes. Symptom response rates were also compared between the treatment and placebo groups.

Experimental Workflow for a Prokinetic Drug Clinical Trial

Clinical_Trial_Workflow Start Patient Screening (Gastroparesis Diagnosis) Baseline Baseline Assessment (Gastric Emptying, Symptoms) Start->Baseline Randomization Randomization Treatment Treatment Arm (this compound/Mitemcinal) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Assessments (e.g., 4 weeks) Treatment->FollowUp Placebo->FollowUp Baseline->Randomization Analysis Data Analysis (Comparison of Endpoints) FollowUp->Analysis

Caption: A generalized workflow for a clinical trial of a prokinetic agent.

Discussion and Conclusion

Both this compound and Mitemcinal have demonstrated prokinetic effects by acting as motilin receptor agonists. This compound, administered intravenously, has shown significant effects on upper GI pressures and gastric emptying of liquids in healthy volunteers.[1][2] Mitemcinal, an oral agent, has shown the ability to accelerate gastric emptying in patients with gastroparesis and provide a modest improvement in symptoms.[3][4][5]

A key difference lies in their chemical nature and route of administration. This compound is a peptide analog requiring intravenous administration, which may limit its use to acute or hospital settings. In contrast, Mitemcinal is a non-peptide, orally active compound, making it more suitable for chronic management of gastroparesis.

While Mitemcinal showed promise in accelerating gastric emptying, its development was reportedly stalled due to a lack of statistically significant superiority over placebo in relieving gastroparetic symptoms in a broader patient population.[3][4] The clinical development status of this compound for gastroparesis is less clear from the available information.

References

Safety Operating Guide

Proper Disposal of Atilmotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Atilmotin, a motilin receptor agonist used in gastrointestinal motility research. Adherence to these guidelines is essential to ensure a safe laboratory environment and to comply with regulations.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling peptide-based research chemicals should be followed. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine powders. In case of accidental contact, wash the affected area with copious amounts of water and seek medical advice if irritation persists.

This compound: Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its general characteristics and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₈₆H₁₃₄N₂₀O₁₉
Molecular Weight 1752.14 g/mol
Appearance Solid powder
Storage Temperature Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C

Step-by-Step Disposal Protocol

In the absence of specific manufacturer's instructions, the following step-by-step protocol, based on general guidelines for the disposal of non-hazardous research chemicals and unused medications, should be followed.

1. Initial Assessment:

  • Determine the nature of the waste: Is it pure this compound powder, a stock solution, or contaminated labware (e.g., pipette tips, vials)?

  • Quantify the amount of waste: Estimate the total volume and concentration of the this compound waste.

2. Inactivation of Unused this compound (Recommended for bulk quantities):

  • For bulk powder or concentrated solutions, chemical inactivation is a prudent step to denature the peptide. While specific inactivation data for this compound is unavailable, a common method for peptides is hydrolysis.

  • Acid Hydrolysis: Treat the this compound waste with a 1M solution of hydrochloric acid (HCl) for several hours at room temperature. This process will break the peptide bonds, rendering the molecule inactive.

  • Base Hydrolysis: Alternatively, treat the waste with a 1M solution of sodium hydroxide (NaOH) for several hours.

  • Neutralization: Following hydrolysis, carefully neutralize the solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bicarbonate for acid, or a weak acid for base). Verify the pH using pH strips or a calibrated pH meter.

3. Disposal of Inactivated or Small Quantities of this compound:

  • For small quantities of this compound powder or diluted solutions that have been inactivated and neutralized:

    • Mix with an inert material: Combine the this compound waste with an undesirable substance such as used coffee grounds, cat litter, or activated charcoal.[1] This makes the substance unappealing and less likely to be accidentally ingested by animals or humans if the waste is compromised.[2][3]

    • Contain the mixture: Place the mixture in a sealed, leak-proof container, such as a plastic bag or a screw-cap bottle.[2][3]

    • Dispose of in regular laboratory trash: The sealed container can then be disposed of in the regular solid waste stream designated for non-hazardous laboratory materials.

  • Do not flush down the drain: Unless specifically instructed by your institution's safety office, do not dispose of this compound, either in its active or inactivated form, down the sink or toilet.[4] This prevents the potential for environmental contamination.

4. Disposal of Contaminated Labware:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for proper disposal as biohazardous waste.

  • Glassware and Plasticware: Vials, pipette tips, and other contaminated labware should be rinsed with a suitable solvent (e.g., 70% ethanol) to remove residual this compound. The rinsate should be collected and treated as chemical waste following the procedures outlined above. The rinsed labware can then be disposed of according to your institution's guidelines for glass and plastic waste.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the searched literature, the above step-by-step disposal protocol is based on established best practices for the disposal of research-grade chemicals and pharmaceuticals. The principles of inactivation, containment, and proper waste stream segregation are central to this protocol.

Visualizing the Disposal Process

To further clarify the procedural steps and decision-making involved in the proper disposal of this compound, the following diagrams are provided.

Atilmotin_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: Unused this compound assess Assess Waste Type & Quantity start->assess inactivate Inactivate (Hydrolysis & Neutralization) assess->inactivate Bulk/Concentrated mix Mix with Inert Material assess->mix Small Quantity inactivate->mix contain Seal in Leak-Proof Container mix->contain dispose Dispose in Designated Waste Stream contain->dispose end End: Proper Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

Disposal_Decision_Tree start This compound Waste Generated is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available follow_sds Follow SDS instructions is_sds_available->follow_sds Yes is_bulk Is it a bulk quantity or concentrated solution? is_sds_available->is_bulk No inactivate Chemically inactivate (hydrolyze and neutralize) is_bulk->inactivate Yes is_small Is it a small, non-hazardous quantity? is_bulk->is_small No inactivate->is_small mix_dispose Mix with inert material, seal, and dispose in solid waste is_small->mix_dispose Yes consult_ehs Consult Environmental Health & Safety (EHS) for hazardous waste disposal is_small->consult_ehs No/Unsure

Caption: Decision tree for this compound disposal.

Disclaimer: The information provided in this document is intended as a guide and is based on general best practices for laboratory safety. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive guidance on chemical waste disposal.

References

Personal protective equipment for handling Atilmotin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Atilmotin. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting. A substance-specific Safety Data Sheet (SDS) should always be consulted when available. This compound is a synthetic peptide analog of motilin and should be handled with care to avoid inhalation, ingestion, and skin contact.[1] It is intended for research use only.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.

Activity Glove Type Eye Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (powder) Double-gloved with powder-free nitrile glovesSafety glasses with side shields or chemical splash gogglesN95 or higher-rated respiratorLab coat with tight cuffs, disposable gown
Reconstituting and Diluting Powder-free nitrile glovesSafety glasses with side shields or chemical splash gogglesNot generally required if performed in a certified chemical fume hoodLab coat with tight cuffs
Administering to in vitro/in vivo models Powder-free nitrile glovesSafety glasses with side shieldsNot generally requiredLab coat with tight cuffs
Spill Cleanup Heavy-duty nitrile or rubber glovesChemical splash goggles and face shieldP100 respiratorImpermeable gown or coveralls, shoe covers
Waste Disposal Powder-free nitrile glovesSafety glasses with side shieldsNot generally requiredLab coat with tight cuffs

Experimental Protocols

Receiving and Storage:

Upon receipt, inspect the package for any damage or leaks. Wear appropriate PPE, including gloves, when unpacking.[2] this compound should be stored in a cool, dry, and dark place.[1] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[1]

Handling Procedures:

  • Preparation: Before handling, ensure a clean and designated workspace is available, preferably within a certified chemical fume hood, especially when working with the powdered form. Assemble all necessary equipment and PPE.

  • Weighing: To prevent inhalation of the powdered peptide, weighing should be conducted in a chemical fume hood or a containment balance enclosure. Use anti-static weigh paper or boats.

  • Reconstitution: Reconstitute this compound by slowly adding the recommended solvent to the vial to avoid aerosolization. Cap the vial securely and mix by gentle inversion or vortexing.

  • Administration: When administering the reconstituted solution, use appropriate precision dispensing tools (e.g., calibrated pipettes) to minimize splashes and aerosol generation.

  • Decontamination: After each procedure, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water.

Disposal Plan:

All waste contaminated with this compound, including empty vials, used PPE, and consumables, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Containerization: Use leak-proof, puncture-resistant containers for sharps and solid waste. Liquid waste should be collected in compatible, sealed containers.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atilmotin
Reactant of Route 2
Atilmotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.